Product packaging for 1-Decylpiperazine(Cat. No.:CAS No. 63207-03-4)

1-Decylpiperazine

Cat. No.: B1346260
CAS No.: 63207-03-4
M. Wt: 226.4 g/mol
InChI Key: UUWUIWUPMVSNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Decylpiperazine is a useful research compound. Its molecular formula is C14H30N2 and its molecular weight is 226.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30N2 B1346260 1-Decylpiperazine CAS No. 63207-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-decylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUIWUPMVSNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282353
Record name 1-Decylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63207-03-4
Record name 63207-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Decylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63207-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63207-03-4

This technical guide provides a comprehensive overview of 1-Decylpiperazine, a long-chain N-alkylpiperazine derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and potential biological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical and Spectroscopic Data

This compound is a substituted piperazine with a ten-carbon alkyl chain attached to one of the nitrogen atoms.[1] This structural feature significantly influences its physical and chemical properties, lending it a more lipophilic character compared to the parent piperazine molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63207-03-4[1]
Molecular Formula C₁₄H₃₀N₂[1]
Molecular Weight 226.4 g/mol [1]
Boiling Point 96 °CChemicalBook
Density (Predicted) 0.860 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 9.26 ± 0.10ChemicalBook

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDetails
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.

Synthesis of this compound

The synthesis of this compound can be achieved through the mono-N-alkylation of piperazine. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted analog. Two common and effective methods are detailed below.

Experimental Protocol 1: Alkylation of N-Acetylpiperazine Followed by Hydrolysis

This two-step method involves the protection of one of the piperazine nitrogens as an acetyl group, followed by alkylation of the remaining secondary amine and subsequent deprotection.[2]

Reaction Scheme:

G Piperazine Piperazine Acetylpiperazine N-Acetylpiperazine Piperazine->Acetylpiperazine Acetic Anhydride Decyl_Acetylpiperazine 1-Decyl-4-acetylpiperazine Acetylpiperazine->Decyl_Acetylpiperazine 1-Bromodecane, K₂CO₃ Decylpiperazine This compound Decyl_Acetylpiperazine->Decylpiperazine Acid Hydrolysis

Caption: Synthesis of this compound via N-acetylation.

Step 1: Synthesis of N-Acetylpiperazine A detailed procedure for the synthesis of N-acetylpiperazine can be adapted from the literature. Typically, it involves the reaction of piperazine with acetic anhydride.

Step 2: Alkylation of N-Acetylpiperazine

  • Materials: N-Acetylpiperazine, 1-Bromodecane, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a stirred suspension of potassium carbonate in acetone, add N-acetylpiperazine.

    • Add 1-bromodecane to the mixture.

    • Reflux the reaction mixture overnight.

    • After cooling to room temperature, the inorganic salts are removed by filtration.

    • The solvent is evaporated under reduced pressure to yield crude 1-decyl-4-acetylpiperazine.

Step 3: Hydrolysis of 1-Decyl-4-acetylpiperazine

  • Materials: Crude 1-decyl-4-acetylpiperazine, Hydrochloric Acid (HCl).

  • Procedure:

    • The crude 1-decyl-4-acetylpiperazine is subjected to acid hydrolysis by heating with a solution of hydrochloric acid.

    • After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., NaOH).

    • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is evaporated to yield this compound.

    • Purification can be achieved by distillation or column chromatography.

Experimental Protocol 2: Direct Mono-Alkylation of Piperazine

Direct alkylation of piperazine can be achieved with a high yield of the mono-substituted product by using a large excess of piperazine.[3]

Reaction Scheme:

G Piperazine Piperazine (excess) Decylpiperazine This compound Piperazine->Decylpiperazine 1-Bromodecane, Pyridine

Caption: Direct mono-alkylation of piperazine.

  • Materials: Piperazine, 1-Bromodecane, Pyridine, Acetone.

  • Procedure:

    • A mixture of a large excess of piperazine (e.g., 4 equivalents) and 1-bromodecane (1 equivalent) in pyridine is refluxed for several hours (e.g., 12 hours).[3]

    • After cooling to room temperature, the reaction mixture is placed in a freezer overnight to precipitate excess piperazine and pyridinium salts.[3]

    • The precipitate is filtered off and washed with cold acetone.[3]

    • The filtrate is concentrated on a rotary evaporator to remove the solvents.[3]

    • The residue is purified by vacuum distillation to isolate this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of N-alkylpiperazine derivatives has been investigated for various pharmacological activities. The long alkyl chain in this compound suggests a potential for interaction with biological membranes and lipophilic binding pockets of protein targets.

Piperazine derivatives are known to interact with a variety of receptors in the central nervous system, including serotonergic and dopaminergic receptors.[4] The introduction of a long alkyl chain can modulate the affinity and selectivity for these targets. For instance, N-alkyl piperazine side chains have been explored in the development of CXCR4 antagonists, which have potential applications in cancer and HIV treatment.[5][6]

The potential biological activities of long-chain N-alkylpiperazines could be explored through a series of in vitro assays. A general workflow for such an investigation is outlined below.

Experimental Workflow for Biological Screening:

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action Studies A This compound B Receptor Binding Assays (e.g., 5-HT, Dopamine, CXCR4) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Calcium Flux Assay B->D E cAMP Assay B->E F Enzyme Inhibition Assays C->F G Western Blot for Signaling Proteins D->G E->G H Gene Expression Analysis (qPCR, RNA-seq) F->H

Caption: A general workflow for the biological evaluation of this compound.

This workflow would begin with initial screening in receptor binding and cytotoxicity assays to identify potential targets and assess general toxicity. Positive hits would then be followed up with functional assays to determine the nature of the interaction (agonist, antagonist, etc.). Finally, more in-depth mechanism of action studies would be conducted to elucidate the specific signaling pathways involved.

Signaling Pathways of Interest for Piperazine Derivatives

While no specific signaling pathways have been definitively linked to this compound, the known pharmacology of related piperazine compounds suggests several pathways that could be modulated. For example, many arylpiperazines are known to interact with G-protein coupled receptors (GPCRs) such as serotonin receptors.[4] Activation or inhibition of these receptors can trigger a cascade of intracellular signaling events.

A hypothetical signaling pathway that could be investigated for this compound, based on the known pharmacology of other piperazine derivatives that act on 5-HT₁ₐ receptors, is the MAPK/ERK pathway.[4]

Hypothetical Signaling Pathway Modulation:

G Ligand This compound (Hypothetical Agonist) Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylate Cyclase G_protein->AC Ras Ras G_protein->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

In this hypothetical scenario, this compound acts as an agonist at the 5-HT₁ₐ receptor, leading to the activation of the Gᵢ/ₒ protein. This can lead to the inhibition of adenylate cyclase and a decrease in cAMP levels, as well as the activation of the Ras-Raf-MEK-ERK signaling cascade, ultimately influencing gene transcription related to cellular processes like proliferation and differentiation.[4] Experimental validation through techniques like Western blotting for phosphorylated ERK would be necessary to confirm such a mechanism.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for investigation in drug discovery and other areas of chemical research. While specific biological data is currently scarce, the known pharmacology of the broader piperazine class provides a strong rationale for its further study. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the synthesis and potential biological activities of this and related long-chain N-alkylpiperazines.

References

An In-depth Technical Guide to 1-Decylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine is a substituted piperazine derivative characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the piperazine ring. This modification imparts significant lipophilicity to the molecule, influencing its physicochemical properties and potential biological activity. This document provides a comprehensive overview of the chemical structure, properties, and spectral information of this compound. Additionally, it outlines a general synthetic methodology and discusses potential avenues for research into its biological functions, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Identifiers

This compound consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is N-substituted with a decyl group.

Table 1: Structural Information and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₄H₃₀N₂[1][2][3]
SMILES CCCCCCCCCCN1CCNCC1[1]
InChI InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3[1][3]
InChIKey UUWUIWUPMVSNGJ-UHFFFAOYSA-N[1][3]
CAS Number 63207-03-4[1][2][4]
ChEMBL ID CHEMBL4073249[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 226.40 g/mol PubChem[1]
Exact Mass 226.240898965 DaPubChem[1]
Boiling Point 96 °CChemicalBook[2][4]
Density (Predicted) 0.860 ± 0.06 g/cm³ChemicalBook[2][4]
pKa (Predicted) 9.26 ± 0.10ChemicalBook[2][4]
Topological Polar Surface Area 15.3 ŲPubChem[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. While raw spectra are not provided here, the availability of key spectral information is noted.

Table 3: Summary of Available Spectral Data for this compound

Spectroscopy TypeAvailability / Notes
¹H NMR Data is available. Spectra have been recorded on instruments such as the Varian CFT-20.[1][3]
¹³C NMR Data is available from various spectral databases.[3]
Mass Spectrometry The exact mass is computationally determined, suggesting amenability to high-resolution mass spectrometry (HRMS) for identification.[1]

Synthesis Methodology

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided search results, a general and widely applicable method for the N-alkylation of piperazine can be described. This typically involves the reaction of piperazine with a suitable decyl halide.

Experimental Protocol: General N-Alkylation of Piperazine
  • Reactant Preparation: Dissolve piperazine (excess may be used to minimize dialkylation) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add an appropriate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture to act as a proton scavenger.

  • Addition of Alkylating Agent: Slowly add 1-bromodecane (or another suitable decyl halide) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by extraction with a suitable organic solvent, followed by washing with water to remove any remaining piperazine salts. Further purification can be performed using column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Reaction and Purification Piperazine Piperazine Reaction N-Alkylation Reaction (Heating) Piperazine->Reaction DecylHalide 1-Bromodecane DecylHalide->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product Isolation

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Research Directions

The piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antifungal, and neuroprotective effects.[5][6][7] The addition of a long alkyl chain, such as the decyl group in this compound, significantly increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.

While specific biological activities for this compound are not detailed in the available literature, its structure suggests potential as a candidate for investigation in several areas:

  • Antimicrobial and Antifungal Agents: The lipophilic tail could facilitate interaction with and disruption of microbial cell membranes.

  • CNS-active Agents: Increased lipophilicity can improve blood-brain barrier penetration, a desirable property for drugs targeting the central nervous system.

  • Receptor Ligands: The piperazine nitrogen atoms can act as hydrogen bond acceptors or become protonated, enabling interactions with various receptors.

The diagram below illustrates a conceptual signaling pathway that could be modulated by a piperazine-based compound acting as a ligand for a G-protein coupled receptor (GPCR), a common target for such molecules.

Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor GPCR Target Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

A conceptual GPCR signaling pathway potentially modulated by this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical.

Conclusion

This compound is a simple N-alkylated piperazine derivative with well-defined chemical and physical properties. Its structure, combining a polar piperazine head with a long, nonpolar decyl tail, makes it an interesting candidate for further research, particularly in the development of new therapeutic agents. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future investigations into its biological activity are warranted to explore its full potential in medicinal chemistry and drug discovery.

References

Synthesis of 1-Decylpiperazine from Piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1-Decylpiperazine, a monosubstituted piperazine derivative, starting from the readily available precursor, piperazine. The synthesis of N-alkylpiperazines is a fundamental process in the development of numerous pharmaceuticals due to the prevalence of the piperazine moiety in biologically active molecules. This document outlines a robust and widely applicable method for the selective mono-alkylation of piperazine, focusing on the direct alkylation of a protected piperazine intermediate.

Introduction

Piperazine is a symmetrical diamine that presents a challenge in selective mono-alkylation due to the presence of two reactive secondary amine groups. Direct reaction with an alkylating agent often leads to a mixture of mono- and di-substituted products, which can be difficult to separate. To achieve high selectivity for the desired mono-alkylated product, a common and effective strategy involves the use of a protecting group to temporarily block one of the nitrogen atoms. This guide will focus on a two-step synthesis involving the N-acetylation of piperazine, followed by alkylation with a decyl halide, and subsequent deprotection to yield this compound.

Synthetic Strategy and Workflow

The chosen synthetic route involves three key stages:

  • Protection: Piperazine is first reacted with an acetylating agent to form N-acetylpiperazine. This step ensures that only one nitrogen atom is available for the subsequent alkylation reaction.

  • Alkylation: The N-acetylpiperazine is then alkylated with a suitable decyl halide (e.g., 1-bromodecane) in the presence of a base.

  • Deprotection: The final step involves the removal of the acetyl protecting group by hydrolysis to afford the desired this compound.

The overall experimental workflow is depicted in the following diagram:

SynthesisWorkflow Piperazine Piperazine Protection Protection (Acetylation) Piperazine->Protection N_Acetylpiperazine N-Acetylpiperazine Protection->N_Acetylpiperazine Alkylation Alkylation (with 1-Bromodecane) N_Acetylpiperazine->Alkylation N_Acetyl_N_Decylpiperazine N-Acetyl-N'-decylpiperazine Alkylation->N_Acetyl_N_Decylpiperazine Deprotection Deprotection (Hydrolysis) N_Acetyl_N_Decylpiperazine->Deprotection Decylpiperazine This compound Deprotection->Decylpiperazine Purification Purification (e.g., Distillation or Chromatography) Decylpiperazine->Purification

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general procedures for the N-alkylation of piperazine and have been adapted for the synthesis of this compound.

Step 1: Synthesis of N-Acetylpiperazine (Protection)

This procedure is adapted from a general method for the N-acetylation of piperazine.

Materials:

  • Anhydrous piperazine

  • Acetamide

  • Xylene

  • Iodine (catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous piperazine (1.0 mol), acetamide (1.0 mol), and xylene (250 mL).

  • Add a catalytic amount of iodine (e.g., 1.0 g).

  • Heat the mixture to a gentle reflux and maintain for 12-16 hours.

  • After cooling to room temperature, remove the xylene and any unreacted starting materials by vacuum distillation.

  • The product, N-acetylpiperazine, can be purified by vacuum distillation.

Step 2: Synthesis of N-Acetyl-N'-decylpiperazine (Alkylation)

This protocol is a general procedure for the alkylation of N-acetylpiperazine.[1]

Materials:

  • N-Acetylpiperazine

  • 1-Bromodecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-acetylpiperazine (1.0 eq) and anhydrous potassium carbonate (1.25 eq).

  • Add dry THF to create a stirrable suspension.

  • Slowly add 1-bromodecane (1.25 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-N'-decylpiperazine. This crude product may be used directly in the next step or purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

This is a general procedure for the hydrolysis of the acetyl group.

Materials:

  • Crude N-acetyl-N'-decylpiperazine

  • Hydrochloric acid (e.g., 6M) or Sodium Hydroxide solution

  • Diethyl ether or Dichloromethane

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Dissolve the crude N-acetyl-N'-decylpiperazine in an appropriate amount of aqueous hydrochloric acid (e.g., 6M).

  • Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the acetyl group.

  • Cool the reaction mixture to room temperature and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of this compound. Note that these are generalized conditions and may require optimization for specific laboratory settings.

Parameter Protection (Acetylation) Alkylation Deprotection (Hydrolysis)
Key Reagents Piperazine, AcetamideN-Acetylpiperazine, 1-BromodecaneN-Acetyl-N'-decylpiperazine, HCl
Molar Ratio (Reactant:Reagent) 1:11:1.25 (N-Acetylpiperazine:1-Bromodecane)N/A
Base N/AK₂CO₃ (1.25 eq)NaOH (to pH > 12)
Solvent XyleneDry THFAqueous HCl
Temperature RefluxRefluxReflux
Reaction Time 12-16 hours12-24 hours4-8 hours
Typical Yield ~70%High conversionHigh conversion

Alternative Synthetic Routes

While the protection-alkylation-deprotection sequence is a reliable method, other synthetic strategies can also be employed:

  • Reductive Amination: This one-pot, two-step process involves the reaction of piperazine with decanal to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB).[2] This method is advantageous as it can prevent the formation of quaternary ammonium salts.[2]

  • Direct Alkylation with Excess Piperazine: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2] However, this approach requires an efficient separation of the product from the unreacted piperazine.

Conclusion

The synthesis of this compound can be effectively achieved through a well-established three-step process involving the protection of piperazine, subsequent N-alkylation, and final deprotection. This method offers high selectivity for the desired mono-substituted product, minimizing the formation of di-alkylated byproducts. The provided protocols and reaction parameters serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this and related N-alkylpiperazine derivatives.

References

Solubility of 1-Decylpiperazine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Decylpiperazine in organic solvents. Due to the absence of specific quantitative data in publicly available literature, this document focuses on an inferred solubility profile based on the molecule's chemical structure and the principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound and its Structural Characteristics

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure of this compound is characterized by two key features that dictate its solubility:

  • The Piperazine Ring: This portion of the molecule is polar due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The parent compound, piperazine, is freely soluble in water and also soluble in polar organic solvents like ethanol and methanol, but poorly soluble in non-polar solvents like diethyl ether.[1][2][3]

  • The Decyl Chain: This is a long, non-polar (lipophilic) alkyl chain consisting of ten carbon atoms. This part of the molecule contributes to its affinity for non-polar environments through van der Waals interactions.

The presence of both a distinct polar head (the piperazine ring) and a long non-polar tail (the decyl group) gives this compound amphiphilic characteristics. Its overall solubility in a given solvent will be determined by the balance of these two features.

Inferred Solubility Profile of this compound

Based on the "like dissolves like" principle, which states that substances with similar chemical characteristics are more likely to dissolve in each other, an inferred solubility profile for this compound can be constructed.[4][5] The long non-polar decyl chain is expected to dominate the solubility behavior, making it more soluble in non-polar and moderately polar solvents compared to the parent piperazine.

Below is a table summarizing the expected qualitative solubility of this compound in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent Class Solvent Example Expected Solubility Rationale
Non-Polar Hexane, Toluene, CyclohexaneHigh / MiscibleThe long non-polar decyl chain will have strong favorable interactions with non-polar solvents.
Weakly Polar Diethyl Ether, Ethyl AcetateModerate to HighThese solvents have a non-polar character that can accommodate the decyl chain, while the ether or ester group can interact weakly with the piperazine ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateThese solvents can solvate the polar piperazine ring, but the long non-polar tail may limit miscibility.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe polar hydroxyl group can interact with the piperazine ring, but the overall polarity of these solvents is less favorable for the long decyl chain compared to non-polar solvents.
Highly Polar WaterVery Low / InsolubleThe large, non-polar decyl group is expected to make the molecule largely insoluble in water, despite the polarity of the piperazine ring.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[6][7][8] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solute at the end of the experiment.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at the experimental temperature or filter an aliquot of the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed carefully to avoid any temperature changes that could affect the solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

    • Determine the concentration of this compound in the diluted sample by comparing the instrument response to a calibration curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the theoretical and practical aspects of determining the solubility of this compound.

Solubility Principle for this compound cluster_solute This compound Structure cluster_solvents Solvent Types cluster_interactions Interactions ('Like Dissolves Like') solute Polar Head Non-Polar Tail Piperazine Ring Decyl Chain interaction1 Favorable Interaction solute:tail->interaction1 High Solubility interaction2 Unfavorable Interaction solute:head->interaction2 Low Solubility polar_solvent Polar Solvents (e.g., Water, Methanol) nonpolar_solvent Non-Polar Solvents (e.g., Hexane, Toluene) interaction1->nonpolar_solvent interaction2->polar_solvent

Caption: Logical relationship of "like dissolves like" for this compound.

Shake-Flask Method Workflow prep 1. Preparation Add excess this compound to a known volume of solvent. equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep dil 4. Dilution Dilute a known aliquot of the saturated supernatant. sep->dil quant 5. Quantification Analyze by HPLC or GC against a calibration curve. dil->quant calc 6. Calculation Determine original concentration and report solubility. quant->calc

Caption: Experimental workflow for the shake-flask solubility determination method.

References

1-Decylpiperazine: Unraveling the Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific mechanism of action, biological targets, and associated signaling pathways of 1-Decylpiperazine remains largely uncharacterized. This document aims to provide a foundational understanding based on the known pharmacology of the broader piperazine class of compounds, while highlighting the current knowledge gap concerning the specific effects of the 1-decyl substitution.

The piperazine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The parent compound, piperazine, is primarily known for its anthelmintic properties. Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors of nematodes, leading to hyperpolarization of their muscle cells and subsequent flaccid paralysis. This allows for the expulsion of the parasites from the host's gastrointestinal tract.

However, the addition of various substituents to the piperazine ring can dramatically alter its biological activity, leading to compounds with effects on the central nervous system, cardiovascular system, and more.

Potential Biological Activities of N-Alkylpiperazine Derivatives

Research into N-alkylpiperazine derivatives has explored a variety of therapeutic areas. Structure-activity relationship studies suggest that the nature of the alkyl or aryl substituent on the nitrogen atom is a key determinant of the compound's pharmacological profile. For instance, different substitutions can confer activity as:

  • Analgesics: Certain N-substituted piperazines have demonstrated pain-relieving properties.

  • Antimycobacterials: The piperazine scaffold has been investigated for its potential in developing new treatments for tuberculosis and other mycobacterial infections.

  • Antioxidants: Some piperazine derivatives have been shown to possess antioxidant capabilities, which could be relevant in conditions associated with oxidative stress.

  • Anticancer Agents: The piperazine ring is a feature of several approved and investigational anticancer drugs, where it can contribute to interactions with various biological targets.

A notable, albeit dated, patent from 1958 suggests that for anthelmintic piperazines, an alkyl chain length of 10 to 12 carbons represents an optimal length for this activity. This observation is relevant to this compound, which possesses a 10-carbon alkyl chain. However, without specific experimental data for this compound, its anthelmintic potential and the precise mechanism remain speculative.

The Uncharted Territory of this compound

The core challenge in providing a detailed technical guide on this compound is the absence of published research specifically investigating its biological effects. Key missing information includes:

  • Molecular Targets: The specific proteins, receptors, or enzymes that this compound interacts with are unknown.

  • Signaling Pathways: There is no data on which intracellular signaling cascades, if any, are modulated by this compound.

  • Quantitative Data: Without experimental studies, there are no IC50, EC50, or other quantitative measures of its activity to present in a tabular format.

  • Experimental Protocols: No published studies mean there are no established methodologies for assessing the biological activity of this compound.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic experimental approach would be necessary. A hypothetical workflow for such an investigation is outlined below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Phenotypic Screening Phenotypic Screening Cell-Based Assays Cell-Based Assays Phenotypic Screening->Cell-Based Assays Signaling Pathway Analysis Signaling Pathway Analysis Binding Assays->Signaling Pathway Analysis Enzyme Assays Enzyme Assays Enzyme Assays->Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease Gene Expression Profiling Gene Expression Profiling Gene Expression Profiling->Animal Models of Disease Pharmacokinetic & Pharmacodynamic Studies Pharmacokinetic & Pharmacodynamic Studies Animal Models of Disease->Pharmacokinetic & Pharmacodynamic Studies

Caption: A generalized workflow for characterizing the biological activity of a novel compound like this compound.

Future Directions

To address the current knowledge gap, future research on this compound should focus on broad-spectrum screening to identify its biological targets. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction could provide initial leads. Following target identification, detailed in vitro and in vivo studies would be necessary to validate these findings and elucidate the downstream signaling pathways.

The Uncharted Therapeutic Potential of N-decylpiperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities. While extensive research has focused on N-aryl and N-benzyl substituted piperazines, the therapeutic potential of N-alkylpiperazine derivatives, particularly those with long alkyl chains like the N-decyl group, remains a largely unexplored frontier. This technical guide synthesizes the available, albeit limited, scientific information on the biological activities of N-decylpiperazine derivatives and their long-chain N-alkyl counterparts, providing a comprehensive resource for researchers and drug development professionals. The lipophilic nature of the decyl chain is hypothesized to enhance membrane permeability and interaction with hydrophobic targets, potentially leading to novel pharmacological profiles.

Antimicrobial and Antifungal Activity: A Primary Focus

The most consistently reported biological activity for N-alkylpiperazine derivatives is their antimicrobial and antifungal action. The presence of the lipophilic alkyl chain is believed to facilitate the disruption of microbial cell membranes, leading to cell death.

Quantitative Data on Antimicrobial Activity

While specific data for N-decylpiperazine derivatives is scarce in the readily available literature, studies on various N-alkyl and N-aryl piperazine derivatives provide valuable insights into their potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives against Bacterial Strains

CompoundN-SubstituentStaphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Escherichia coli (µg/mL)Reference
Series 1 Various N-alkyl and N-arylSignificant activity reportedSignificant activity reportedSignificant activity reported[1]

Note: Specific MIC values for N-decyl derivatives were not explicitly detailed in the cited general study.

Table 2: Antifungal Activity of Piperazine Derivatives

CompoundN-SubstituentAspergillus fumigatusAspergillus flavusAspergillus nigerReference
Series 1 Various N-alkyl and N-arylLess activeLess activeLess active[1]

Note: The study indicated that while antibacterial activity was significant, antifungal activity was less pronounced for the tested series of N-alkyl and N-aryl piperazine derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is crucial for assessing their antimicrobial potential.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of N-decylpiperazine derivative Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity to determine the MIC Incubation->Visual_Inspection MIC_Determination MIC = Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity: An Emerging Area of Investigation

The cytotoxic effects of piperazine derivatives against various cancer cell lines are a growing area of research. The structural versatility of the piperazine ring allows for the design of compounds that can interact with various molecular targets implicated in cancer pathogenesis.[2] While specific studies on N-decylpiperazine derivatives are limited, research on arylpiperazine derivatives has shown promising anti-proliferative activity.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Compound_Addition Treat cells with various concentrations of N-decylpiperazine derivative Cell_Seeding->Compound_Addition Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value (concentration that inhibits 50% of cell growth) Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Effects: A Potential Therapeutic Avenue

Piperazine derivatives have been investigated for their neuroprotective properties, with some compounds showing promise in models of neurodegenerative diseases.[3][4] The mechanism of action is often linked to the modulation of neurotransmitter systems or the inhibition of enzymes involved in neuroinflammation and oxidative stress.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for N-decylpiperazine derivatives, related compounds have been shown to interact with key pathways in neuroprotection.

Hypothesized Neuroprotective Signaling Pathway

Neuroprotective_Pathway cluster_stimulus Neurotoxic Stimulus cluster_target Potential Drug Target cluster_pathway Cellular Pathways cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress MAPK_Pathway MAPK Signaling Oxidative_Stress->MAPK_Pathway Neuroinflammation Neuroinflammation NFkB_Pathway NF-κB Signaling Neuroinflammation->NFkB_Pathway NDP_Derivative N-decylpiperazine Derivative NDP_Derivative->MAPK_Pathway Inhibition NDP_Derivative->NFkB_Pathway Inhibition Apoptotic_Pathway Apoptotic Cascade MAPK_Pathway->Apoptotic_Pathway Reduced_Inflammation Reduced Inflammation MAPK_Pathway->Reduced_Inflammation Modulation NFkB_Pathway->Apoptotic_Pathway NFkB_Pathway->Reduced_Inflammation Modulation Neuronal_Survival Neuronal Survival Apoptotic_Pathway->Neuronal_Survival Inhibition

Caption: Hypothesized signaling pathways for neuroprotection.

Conclusion and Future Directions

The exploration of N-decylpiperazine derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The existing literature on long-chain N-alkylpiperazines strongly suggests that these compounds are likely to possess significant antimicrobial and antifungal properties. Furthermore, the potential for antitumor and neuroprotective activities warrants dedicated investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-decylpiperazine derivatives with varied substitutions on the second nitrogen atom. In-depth studies are required to elucidate their mechanisms of action, identify specific molecular targets, and understand their structure-activity relationships. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to 1-Decylpiperazine: Commercial Availability, Synthesis, and Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine (CAS No. 63207-03-4) is a monosubstituted piperazine derivative that holds potential as a building block in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets.[1][2][3][4][5] This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, adaptable synthesis protocol, and a discussion of its potential applications in research and development. While specific biological data for this compound is not extensively documented in publicly available literature, this guide offers a framework for its synthesis and subsequent investigation.

Introduction to Piperazine Derivatives in Drug Discovery

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents targeting central nervous system disorders, infectious diseases, and more.[1][2][3][4][5] The two nitrogen atoms in the piperazine ring allow for modifications that can fine-tune a compound's pharmacological and pharmacokinetic profile. The N-alkylation of the piperazine ring, as seen in this compound, can significantly influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Commercial Availability of this compound

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of commercially available this compound is typically high, often exceeding 95-98%. It is generally supplied as a neat liquid. The following table summarizes the availability of this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
Aladdin D696560≥98%25 g~$1,400
≥98%5 g~$400
≥98%1 g~$120
BLD Pharmatech BD10843697%25 g~$750
97%5 g~$210
97%1 g~$60
Chem-Impex International 24068>95%25 g~$950
>95%5 g~$280
>95%1 g~$80
Key Organics SPB-0019295%1 gContact for pricing
VWR (Avantor) 89198-526-5 g~$350

Note: Prices are approximate and were retrieved in late 2025. Please consult the supplier's website for current pricing and availability. Purity levels are as stated by the supplier.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • Piperazine (anhydrous)

  • Decanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add decanal (1.0 to 1.2 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of DCM and methanol, to afford the pure product.

Logical Workflow for the Synthesis of this compound

G Logical Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant Preparation Prepare solutions of piperazine and decanal in DCM Imine Formation Mix reactants with catalytic acetic acid to form iminium ion Reactant Preparation->Imine Formation Reduction Add Sodium Triacetoxyborohydride (STAB) to reduce the iminium ion Imine Formation->Reduction Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reduction->Reaction Monitoring Quenching Quench reaction with saturated NaHCO3 solution Reaction Monitoring->Quenching If complete Extraction Extract with DCM Quenching->Extraction Washing & Drying Wash with brine and dry over anhydrous MgSO4 Extraction->Washing & Drying Concentration Remove solvent via rotary evaporation Washing & Drying->Concentration Purification Purify by column chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Research Applications and Experimental Workflows

Given the lack of specific biological data for this compound, its potential applications can be inferred from the broader class of piperazine derivatives. These compounds are known to interact with a variety of biological targets, and this compound could serve as a starting point for the development of novel therapeutic agents. A logical first step for a researcher would be to subject the compound to a battery of in vitro screening assays to identify potential biological activities.

Hypothetical Screening Cascade for this compound

G Hypothetical Screening Cascade for this compound cluster_initial Initial Screening cluster_followup Hit Validation & Follow-up cluster_mechanism Mechanism of Action Studies Compound This compound Primary Screening High-Throughput Screening (HTS) against a diverse panel of targets (e.g., GPCRs, ion channels, kinases) Compound->Primary Screening Hit Identification Identify initial 'hits' from primary screening data Primary Screening->Hit Identification Dose-Response Perform dose-response assays to determine potency (IC50/EC50) Hit Identification->Dose-Response Selectivity Profiling Screen against a panel of related targets to assess selectivity Dose-Response->Selectivity Profiling Target Engagement Confirm direct binding to the hypothesized target (e.g., SPR, CETSA) Selectivity Profiling->Target Engagement If potent and selective Cellular Assays Investigate effects on downstream signaling pathways in relevant cell lines Target Engagement->Cellular Assays Lead Optimization Synthesize analogs to improve potency, selectivity, and ADME properties Cellular Assays->Lead Optimization

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a commercially available monosubstituted piperazine that can be synthesized through straightforward and adaptable chemical methods. While its specific biological activities are yet to be thoroughly investigated, the well-established importance of the piperazine scaffold in drug discovery suggests that this compound could be a valuable tool for researchers and drug development professionals. The information and protocols provided in this guide are intended to facilitate the acquisition and initial investigation of this compound, potentially leading to the discovery of novel therapeutic agents.

References

Spectroscopic Profile of 1-Decylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 1-Decylpiperazine

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₁₄H₃₀N₂, Molecular Weight: 226.4 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.85t4HPiperazine ring protons (N-CH₂) adjacent to the decyl group
~ 2.45t4HPiperazine ring protons (N-CH₂) distal to the decyl group
~ 2.30t2HMethylene protons (α to piperazine nitrogen) of the decyl chain
~ 1.45m2HMethylene protons (β to piperazine nitrogen) of the decyl chain
~ 1.25m14HMethylene protons of the decyl chain
~ 0.88t3HMethyl protons of the decyl chain
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 59.0Methylene carbons (α to piperazine nitrogen) of the decyl chain
~ 55.0Piperazine ring carbons adjacent to the decyl group
~ 46.0Piperazine ring carbons distal to the decyl group
~ 32.0Methylene carbons of the decyl chain
~ 29.5Methylene carbons of the decyl chain
~ 29.3Methylene carbons of the decyl chain
~ 27.5Methylene carbons of the decyl chain
~ 22.7Methylene carbon of the decyl chain
~ 14.1Methyl carbon of the decyl chain
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3200Weak-Medium, BroadN-H Stretch (secondary amine)
2950 - 2850StrongC-H Stretch (aliphatic)
1470 - 1450MediumC-H Bend (methylene)
1380 - 1370MediumC-H Bend (methyl)
1200 - 1000Medium-StrongC-N Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
226Moderate[M]⁺ (Molecular Ion)
113High[M - C₈H₁₇]⁺ (cleavage of the decyl chain)
99High[C₆H₁₃N₂]⁺ (piperazine ring with ethyl fragment)
85High[C₅H₁₁N₂]⁺ (piperazine ring with methyl fragment)
56High[C₃H₆N]⁺

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for N-alkylpiperazine derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of neat this compound liquid directly onto the ATR crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition (GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Decylpiperazine, a chemical compound utilized in various research and development applications. The following sections detail its chemical and physical properties, associated hazards, and recommended safety precautions to ensure its proper and safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₃₀N₂PubChem[1]
Molecular Weight 226.40 g/mol PubChem[1]
CAS Number 63207-03-4PubChem[1]
Boiling Point 96 °CChemicalBook[2]
Density (Predicted) 0.860 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 9.26 ± 0.10ChemicalBook[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification and associated hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritationPubChem[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationPubChem[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritationPubChem[1]

Pictogram:

  • Warning [1]

Hazard Codes:

  • Xi (Irritant)[2]

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The principles of the most relevant tests for the observed hazards are outlined below.

3.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to the skin of a laboratory animal, typically an albino rabbit. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the skin reactions is scored, and the reversibility of the effects is evaluated over a period of up to 14 days.

  • Methodology Outline:

    • A small area of the animal's fur is clipped.

    • The test substance is applied to a small patch of skin and covered with a gauze patch.

    • The patch is left in place for a specified duration, typically 4 hours.

    • After removal of the patch, the skin is observed and scored for irritation at defined time points.

3.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for determining the potential of a substance to produce irritation or damage to the eye.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

  • Methodology Outline:

    • The test substance is carefully instilled into the lower eyelid of one eye.

    • The eye is observed for any immediate signs of distress.

    • At prescribed time points, the cornea, iris, and conjunctiva are examined and scored according to a standardized system.

    • The reversibility of any observed effects is monitored for up to 21 days.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.

4.2. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • An eyewash station and a safety shower should be readily accessible in the work area.

4.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[3]

4.4. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store in a tightly sealed container.[3]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

6.1. Spill Response

  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with soap and water.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a sealed container for disposal.

6.2. Waste Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.

Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store No Damage SpillResponse Initiate Spill Response Inspect->SpillResponse Damaged DonPPE Wear Appropriate PPE Store->DonPPE SeekMedicalAttention Seek Medical Attention SpillResponse->SeekMedicalAttention PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea HandleChemical Handle this compound PrepareWorkArea->HandleChemical HandleChemical->SpillResponse Spill Occurs CleanWorkArea Clean Work Area HandleChemical->CleanWorkArea FirstAid Administer First Aid HandleChemical->FirstAid Exposure Occurs DisposeWaste Dispose of Waste Properly CleanWorkArea->DisposeWaste RemovePPE Remove and Decontaminate PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands FirstAid->SeekMedicalAttention

Caption: Workflow for the safe handling of this compound.

References

Initial Investigations into 1-Decylpiperazine Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential pharmacology of 1-Decylpiperazine. It is important to note that, to date, there is a significant lack of direct experimental data specifically for this compound in publicly available scientific literature. Therefore, the information presented herein is largely based on extrapolation from the known pharmacological properties of the broader classes of piperazine and diketopiperazine derivatives and established structure-activity relationships (SAR). The proposed activities and mechanisms should be considered hypothetical and require experimental validation.

Introduction to this compound and the Piperazine Scaffold

This compound is a chemical compound featuring a piperazine ring N-substituted with a ten-carbon alkyl chain (decyl group). The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions and is a well-established "privileged scaffold" in medicinal chemistry.[1] This means that the piperazine core is a recurring motif in a multitude of clinically used drugs and biologically active compounds, demonstrating its ability to interact with a wide array of biological targets.

The pharmacological profile of piperazine derivatives is heavily influenced by the nature of the substituents on one or both of its nitrogen atoms.[1] These modifications can dramatically alter a compound's affinity for various receptors, enzymes, and ion channels, as well as its pharmacokinetic properties. The long, lipophilic decyl chain of this compound is expected to significantly influence its interaction with biological membranes and its overall pharmacological behavior.

Hypothetical Pharmacological Profile of this compound

Based on the known activities of structurally related N-alkylpiperazines and the physicochemical properties conferred by the decyl group, we can hypothesize several potential areas of pharmacological activity for this compound.

Potential Antimicrobial Activity

Numerous N-substituted piperazine derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2][3] The lipophilicity of the N-substituent is often a critical factor in the antimicrobial potency of these compounds. Increased lipophilicity can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.

The long decyl chain of this compound would confer a high degree of lipophilicity, suggesting a potential for strong interactions with and disruption of microbial cell membranes. This could lead to a detergent-like mechanism of action, causing membrane fluidization, leakage of intracellular contents, and ultimately, cell death.

Hypothesized Mechanism of Antimicrobial Action:

This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Lipophilic Insertion Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Potential Cytotoxic and Anticancer Activity

The piperazine scaffold is present in several anticancer agents. The cytotoxicity of piperazine derivatives is often linked to their ability to induce apoptosis or disrupt cell signaling pathways. The lipophilicity of these compounds can play a role in their cellular uptake and interaction with intracellular targets. Given its high lipophilicity, this compound may exhibit cytotoxic effects, particularly against cancer cell lines with high lipid content in their membranes.

Potential Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse effects on the central nervous system, acting on a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The specific receptor subtype affinity is highly dependent on the N-substituent. While many known CNS-active piperazines possess aromatic or complex N-substituents to achieve specific receptor interactions, the long alkyl chain of this compound might lead to less specific interactions with CNS targets. However, its ability to cross the blood-brain barrier, potentially enhanced by its lipophilicity, cannot be ruled out. Any CNS effects would likely be mediated by interactions with the lipid environment of neuronal membranes, potentially modulating the function of embedded receptors and ion channels.

Quantitative Data from Related N-Substituted Piperazine Derivatives

To provide a quantitative context for the potential activities of this compound, the following table summarizes the biological activities of various N-substituted piperazine derivatives. It is important to reiterate that these data are for structurally related compounds and not for this compound itself.

Compound ClassN-SubstituentBiological ActivityPotency (IC₅₀/MIC)Reference
N-Arylpiperazines4-FluorophenylAntimycobacterialMIC = 17.62 µM (against M. tuberculosis)[4]
N-AlkylpiperazinesPropyl (as part of a larger molecule)CXCR4 AntagonistIC₅₀ = 17 nM[5]
N-Arylpiperazines2-MethylphenylCytotoxicity (LNCaP cells)IC₅₀ < 5 µM[6]
N-Arylalkylpiperazines2-NaphthylmethylSigma Receptor LigandKᵢ = 29 nM[7]

Experimental Protocols for Pharmacological Investigation

The following are detailed, generic experimental protocols that could be employed for the initial pharmacological characterization of this compound.

Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare stock solution of This compound in DMSO Serial Dilutions Perform 2-fold serial dilutions in microplate wells Stock Solution->Serial Dilutions Inoculation Inoculate each well with bacterial suspension Serial Dilutions->Inoculation Bacterial Inoculum Prepare standardized bacterial suspension (e.g., 0.5 McFarland) Bacterial Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity Incubation->Visual Inspection MIC Determination MIC = lowest concentration with no visible growth Visual Inspection->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Microplate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe-only) and negative (medium-only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a human cancer cell line.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (serially diluted) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Receptor Binding Assay (Generic GPCR)

This protocol is a generic method to screen for potential interaction of this compound with a G-protein coupled receptor (GPCR).

Membrane Prep Prepare cell membranes expressing the target GPCR Incubation Mixture Incubate membranes, radioligand, and varying concentrations of This compound Membrane Prep->Incubation Mixture Radioligand Select a suitable radiolabeled ligand for the target GPCR Radioligand->Incubation Mixture Filtration Rapidly filter the incubation mixture to separate bound and free radioligand Incubation Mixture->Filtration Scintillation Counting Quantify the radioactivity on the filter Filtration->Scintillation Counting Data Analysis Determine the Ki value for this compound Scintillation Counting->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target GPCR.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a known concentration of a specific radiolabeled ligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filter to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand. Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) to quantify its binding affinity for the receptor.

Conclusion and Future Directions

While direct pharmacological data for this compound is currently unavailable, the extensive research on the piperazine scaffold allows for the formulation of several credible hypotheses regarding its potential biological activities. The prominent decyl group suggests that its primary interactions may be with lipid membranes, leading to potential antimicrobial and cytotoxic effects. Its potential for CNS activity, while less certain, should not be disregarded.

The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro characterization of this compound. Future research should focus on synthesizing and testing this compound in these and other relevant assays to validate the hypotheses presented and to fully elucidate its pharmacological profile. Such studies will be crucial in determining whether this compound or its derivatives hold promise for further development as therapeutic agents.

References

Methodological & Application

Experimental Protocol for 1-Decylpiperazine in Cell Culture: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data, including mechanism of action, signaling pathway effects, or established protocols for the use of 1-Decylpiperazine in cell culture, is publicly available in the searched scientific literature. The following application notes and protocols are therefore provided as a general framework based on the common practices for evaluating novel compounds with potential biological activity in a cell culture setting. The proposed methodologies are extrapolated from research on other piperazine derivatives and general cytotoxicity testing. Researchers must optimize these protocols for their specific cell lines and experimental goals.

Introduction

Piperazine and its derivatives are a broad class of chemical compounds with diverse and significant biological activities.[1] Depending on their structural modifications, piperazine-containing molecules have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] The N-alkylation of the piperazine ring, as seen in this compound, can significantly influence the compound's lipophilicity and, consequently, its interaction with cellular membranes and intracellular targets.

This document outlines a generalized experimental approach for the initial in vitro characterization of this compound. The provided protocols will guide researchers in preparing the compound for cell-based assays, determining its cytotoxic effects, and suggesting potential avenues for mechanistic studies.

Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Solubility of this compound

SolventMaximum Soluble Concentration (mM)Observations (e.g., precipitation, color change)
DMSO
Ethanol
PBS
Cell Culture Medium

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., HeLaMTT24
MTT48
MTT72
e.g., A549Resazurin24
Resazurin48
Resazurin72
e.g., MCF-7LDH Release24
LDH Release48
LDH Release72

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Cytotoxicity using the MTT Assay

Objective: To assess the effect of this compound on cell viability and proliferation by measuring mitochondrial dehydrogenase activity.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A This compound Powder B Prepare Stock Solution (e.g., 100 mM in DMSO) A->B D Prepare Serial Dilutions of this compound B->D C Seed Cells in 96-well Plate E Treat Cells with Compound C->E D->E F Incubate (24, 48, 72h) E->F G Add MTT Reagent F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate % Viability I->J K Determine IC50 Value J->K Hypothetical_Signaling_Pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Crosses Membrane Intracellular Target Intracellular Target Cell Membrane->Intracellular Target Interacts with Signaling Cascade Signaling Cascade Intracellular Target->Signaling Cascade Activates/Inhibits Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

References

1-Decylpiperazine: A Potential Pharmacological Tool for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine is a derivative of piperazine, a core structure in many centrally acting drugs. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural characteristics—notably the presence of a long lipophilic decyl chain attached to the piperazine nitrogen—suggest it may serve as a valuable tool for studying receptors where ligand lipophilicity is a key determinant of affinity and function. This document provides a hypothetical pharmacological profile for this compound based on the known structure-activity relationships of other N-substituted piperazine derivatives and outlines detailed protocols for its characterization.

Introduction

Piperazine and its derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1] The nature of the substituent on the piperazine nitrogen significantly influences receptor affinity and selectivity. The introduction of a long alkyl chain, such as a decyl group, dramatically increases the lipophilicity of the molecule. This property can enhance membrane permeability and may favor interactions with receptors that have lipophilic binding pockets.

Based on the pharmacology of structurally related long-chain piperazine derivatives, this compound is hypothesized to interact with receptors that recognize endogenous lipophilic ligands or possess hydrophobic domains. Potential targets could include certain G-protein coupled receptors (GPCRs) like cannabinoid receptors, sphingosine-1-phosphate (S1P) receptors, or specific subtypes of serotonin and dopamine receptors that are sensitive to ligand lipophilicity.

Disclaimer: The pharmacological profile and applications described herein are predictive and based on the analysis of structurally similar compounds. Researchers should perform comprehensive in vitro and in vivo studies to validate these hypotheses.

Physicochemical Properties and Safety

A summary of the known properties and safety information for this compound is presented in Table 1.

Table 1: Physicochemical Properties and GHS Hazard Statements for this compound

PropertyValueReference
Molecular Formula C₁₄H₃₀N₂[2]
Molecular Weight 226.40 g/mol [2]
CAS Number 63207-03-4[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Safety Precautions: Handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] Avoid inhalation of vapors and contact with skin and eyes.

Hypothesized Pharmacological Profile

Due to its high lipophilicity, this compound may exhibit affinity for receptors with hydrophobic binding pockets. A summary of potential, unverified receptor targets is provided in Table 2.

Table 2: Hypothesized Receptor Targets and Rationale for this compound

Receptor FamilySpecific Subtypes (Hypothetical)Rationale
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT₇Long-chain arylpiperazines are known to bind to multiple serotonin receptors.[5][6] The decyl group may influence subtype selectivity.
Dopamine Receptors D₂, D₃The piperazine moiety is a common scaffold for dopamine receptor ligands.[1]
Sigma Receptors σ₁, σ₂Many piperazine derivatives exhibit high affinity for sigma receptors.[7]
Cannabinoid Receptors CB₁, CB₂The long alkyl chain is a common feature of cannabinoid receptor modulators.
S1P Receptors S1P₁, S1P₃The structure may mimic sphingosine, the endogenous ligand.

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound's pharmacological activity.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a panel of hypothesized receptor targets.

Objective: To quantify the affinity of this compound for selected GPCRs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A, D₂, or CB₁)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D₂, [³H]CP-55,940 for CB₁)

  • Non-specific binding competitor (e.g., high concentration of an unlabeled standard ligand)

  • Assay buffer (receptor-specific)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound Dilutions) B Incubate Reagents (e.g., 60 min at 25°C) A->B C Terminate Incubation by Rapid Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity in Scintillation Counter D->E F Data Analysis (Calculate Ki from IC50) E->F

Caption: Workflow for Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle (for total binding) or non-specific competitor (for non-specific binding)

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • Incubate the plate at the appropriate temperature and duration for the specific receptor (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition binding data and then determine the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

This protocol measures the effect of this compound on adenylyl cyclase activity, indicating whether it acts as an agonist, antagonist, or inverse agonist at a Gαi/o- or Gαs-coupled receptor.

Objective: To determine the functional activity of this compound at a target GPCR.

Materials:

  • This compound stock solution

  • CHO or HEK293 cells stably expressing the receptor of interest

  • Cell culture medium and supplements

  • Forskolin (to stimulate cAMP production)

  • A standard agonist for the receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 384-well white microplates

Workflow Diagram:

cAMP_Assay_Workflow A Seed Cells in 384-well plates B Incubate overnight A->B C Add this compound (and/or agonist for antagonist mode) B->C D Stimulate with Forskolin (for Gi-coupled receptors) C->D E Incubate (e.g., 30 min at 37°C) D->E F Lyse Cells and Perform cAMP Assay E->F G Read Plate and Analyze Data F->G

Caption: Workflow for cAMP Functional Assay.

Procedure:

  • Seed the receptor-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • For Agonist Mode:

    • Prepare serial dilutions of this compound.

    • Add the dilutions to the cells and incubate.

    • For Gαi/o-coupled receptors, add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • For Antagonist Mode:

    • Prepare serial dilutions of this compound.

    • Add the dilutions to the cells.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist for the receptor.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway Analysis

Should this compound show activity at a specific GPCR, further studies can elucidate the downstream signaling pathways it modulates.

Hypothetical Signaling Pathway for a Gαi/o-Coupled Receptor:

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR Gαi/o-Coupled Receptor This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Inhibits PLC Phospholipase C GPCR->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC

References

HPLC method for the analysis and quantification of 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis and quantification of 1-Decylpiperazine has been developed. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals. The method utilizes reverse-phase chromatography with UV detection, offering a robust and reliable approach for the determination of this compound.

Principle of the Method

This method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, with its long hydrophobic decyl chain and polar piperazine ring, is well-suited for separation by this technique. The compound is retained on the C18 column and is eluted with a gradient of an organic solvent (acetonitrile) and an aqueous buffer. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Filtration assembly for mobile phase and samples

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (88%)

    • Potassium phosphate monobasic

    • Ortho-phosphoric acid

  • Chromatographic Column:

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 25 minutes

Data Presentation

Method Validation Summary (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

ParameterResult
Retention Time (tR) Approximately 12.5 min
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Specificity No interference from blank/placebo

Experimental Workflow Diagram

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Standard & Sample Solutions start->prep_solutions hplc_setup HPLC System Setup & Equilibration prep_solutions->hplc_setup inject_blank Inject Blank (Diluent) hplc_setup->inject_blank inject_standards Inject Standard Solutions (Calibration Curve) inject_blank->inject_standards inject_sample Inject Sample Solution inject_standards->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report end_node End report->end_node

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Analyte_Separation hplc_system HPLC System mobile_phase Mobile Phase (Polar) hplc_system->mobile_phase Pumps stationary_phase Stationary Phase (C18 - Nonpolar) mobile_phase->stationary_phase Flows through separation Differential Partitioning (Separation) mobile_phase->separation Elutes stationary_phase->separation Interacts with analyte This compound (Analyte) analyte->stationary_phase Injected into detector UV Detector separation->detector Leads to signal Chromatographic Peak (Signal) detector->signal Generates

Caption: Principle of Reverse-Phase Chromatographic Separation.

Application Notes and Protocols for the GC-MS Analysis of 1-Decylpiperazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 1-Decylpiperazine and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of piperazine derivatives and other N-alkylamines.

Introduction

This compound is a chemical compound with a piperazine core and a ten-carbon alkyl chain. As with many N-substituted piperazines, it is anticipated to undergo metabolic transformations in vivo. The primary metabolic pathways for similar compounds involve N-dealkylation and hydroxylation of the alkyl chain.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and toxicological screening. GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its potential metabolites.[3]

Predicted Metabolic Pathways of this compound

Based on known metabolic pathways of N-substituted piperazines, the primary metabolites of this compound are predicted to be formed through N-dealkylation and hydroxylation.[2][4][5]

  • N-dealkylation: This process would lead to the formation of piperazine and a ten-carbon aldehyde, which would be further metabolized.

  • Hydroxylation: The decyl chain can be hydroxylated at various positions, primarily at the ω and ω-1 positions, to form primary and secondary alcohols.[4]

cluster_0 Metabolic Pathway of this compound This compound This compound N-Dealkylation N-Dealkylation This compound->N-Dealkylation CYP450 Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Piperazine Piperazine N-Dealkylation->Piperazine Hydroxylated Metabolites Hydroxylated Metabolites (e.g., ω-hydroxy, ω-1-hydroxy) Hydroxylation->Hydroxylated Metabolites cluster_1 GC-MS Analysis Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample->Preparation GCMS GC-MS Analysis (Separation and Detection) Preparation->GCMS Data Data Acquisition and Processing (TIC and Mass Spectra) GCMS->Data Qualitative Qualitative Analysis (Identification of Parent and Metabolites) Data->Qualitative Quantitative Quantitative Analysis (Concentration Determination) Data->Quantitative Report Reporting of Results Qualitative->Report Quantitative->Report

References

Application Note: A Sensitive and Robust Derivatization Method for the Detection of 1-Decylpiperazine using HPLC with UV and Mass Spectrometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated pre-column derivatization method for the sensitive and quantitative analysis of 1-Decylpiperazine. Due to its lack of a strong chromophore, direct detection of this compound by UV-based methods is challenging, especially at low concentrations.[1][2] This protocol describes the derivatization of this compound with dansyl chloride (DNS-Cl), a reagent that reacts with the secondary amine of the piperazine ring to form a highly fluorescent and UV-active derivative.[1] The resulting sulfonamide is stable and can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detectors. This method is suitable for the quantification of this compound in various sample matrices, including active pharmaceutical ingredients (APIs) and biological fluids, offering high sensitivity and selectivity.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. As a potential residual impurity in drug substances, a sensitive and reliable analytical method for its detection and quantification is crucial for quality control and safety assessment.[1] Piperazine and its derivatives are known to be weak UV absorbers, necessitating a derivatization step to enhance their detectability.[1][3] Chemical derivatization aims to modify the analyte to improve its chromatographic properties and detector response.[4][5]

Several derivatization reagents are available for primary and secondary amines, including NBD-Cl, benzaldehyde, and various acylating agents.[3][6][7][8] Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to produce stable and highly fluorescent dansyl-amides, which also exhibit strong UV absorbance.[1] This application note provides a detailed protocol for the derivatization of this compound with dansyl chloride and its subsequent analysis by HPLC-UV/MS.

Chemical Derivatization

The derivatization reaction involves the nucleophilic attack of the secondary amine of this compound on the sulfonyl chloride group of dansyl chloride in an alkaline environment. The reaction proceeds as follows:

Reaction Scheme:

This compound + Dansyl Chloride → Dansyl-1-Decylpiperazine + HCl

The presence of a base is required to neutralize the hydrochloric acid produced during the reaction and to maintain an optimal pH for the reaction to proceed efficiently.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Dansyl chloride (DNS-Cl) (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Sodium bicarbonate (Analytical grade)

  • Hydrochloric acid (Analytical grade)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV/Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving 50 mg of dansyl chloride in 10 mL of acetonitrile.

  • Sodium Bicarbonate Buffer (100 mM, pH 9): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust the pH to 9 with 1 M NaOH if necessary.

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the this compound working standard solution or sample solution into an autosampler vial.

  • Addition of Buffer: Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9).

  • Addition of Derivatizing Agent: Add 200 µL of the 5 mg/mL dansyl chloride solution.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a water bath or heating block at 60°C for 30 minutes.

  • Quenching (Optional): To quench the excess dansyl chloride, 50 µL of a 2% (v/v) solution of formic acid can be added after the incubation period. This step is recommended to prevent interference from the hydrolysis of dansyl chloride.

  • Dilution: After cooling to room temperature, dilute the reaction mixture with 500 µL of the mobile phase initial composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV/MS Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 10 µL.[3]

  • UV Detection: 340 nm.[3]

  • MS Detection (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-800

    • Selected Ion Monitoring (SIM): Monitor the [M+H]+ ion of dansyl-1-Decylpiperazine.

Data Presentation

The following tables summarize the expected quantitative data for the developed method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (Recovery %)98-102%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,800
10.01,525,100

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Standard or Sample Buffer Add Sodium Bicarbonate Buffer (pH 9) Sample->Buffer Deriv_Agent Add Dansyl Chloride Solution Buffer->Deriv_Agent Vortex Vortex Mix Deriv_Agent->Vortex Incubate Incubate at 60°C for 30 min Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute with Mobile Phase Cool->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC-UV/MS Filter->HPLC

Caption: Experimental workflow for the derivatization of this compound.

Analytical_Method_Logic Analyte This compound (Poor UV Absorbance) Derivatization Derivatization with Dansyl Chloride Analyte->Derivatization Derivative Dansyl-1-Decylpiperazine (Strong UV Absorbance & Ionizable) Derivatization->Derivative Separation HPLC Separation (C18 Column) Derivative->Separation Detection Detection Separation->Detection UV_Detector UV Detector (340 nm) Detection->UV_Detector MS_Detector Mass Spectrometer (ESI+) Detection->MS_Detector Quantification Quantification UV_Detector->Quantification MS_Detector->Quantification

Caption: Logical flow of the analytical method for this compound detection.

Conclusion

The described derivatization method using dansyl chloride provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound by HPLC with UV and MS detection. The protocol is straightforward and utilizes readily available reagents and instrumentation. This method is well-suited for quality control in pharmaceutical manufacturing and for various research applications where the sensitive detection of this compound is required. The validation data demonstrates the robustness and accuracy of the method, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for 1-Decylpiperazine in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical representation of the potential use of 1-Decylpiperazine derivatives in therapeutic development. As of the current scientific literature, this compound itself is primarily a chemical intermediate, and there is limited public data on its direct therapeutic applications. The information presented below is based on the well-documented and diverse biological activities of the broader piperazine class of compounds and is intended to serve as an illustrative guide for researchers.

The piperazine moiety is a key pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects.[1][2] This has led to significant interest in synthesizing and evaluating novel piperazine derivatives for therapeutic purposes.[1][3][4] This document outlines a hypothetical application of a novel this compound derivative, herein referred to as DPZ-A , in the context of oncology drug discovery, focusing on its potential as an inducer of apoptosis in cancer cells.

Hypothetical Therapeutic Application: Oncology

Recent studies have highlighted the potential of novel piperazine-containing compounds as anticancer agents that can induce apoptosis in cancer cells.[5] Building on this, we hypothesize that a rationally designed derivative of this compound, DPZ-A, could exhibit potent and selective cytotoxic activity against specific cancer cell lines. The long decyl chain of this compound could be exploited to enhance cell membrane permeability and target specific protein-protein interactions within the cell.

Proposed Mechanism of Action of DPZ-A

We propose that DPZ-A induces apoptosis in cancer cells through the intrinsic pathway, initiated by mitochondrial stress. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. This proposed mechanism is based on findings for other novel piperazine derivatives that have been shown to activate caspase-9 and caspase-8.[5]

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm DPZ-A DPZ-A Bax/Bak Bax/Bak DPZ-A->Bax/Bak activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion translocation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binding Caspase-9 Caspase-9 Apaf-1->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis execution G Start Start Dissolve_Piperazine Dissolve this compound in anhydrous DCM Start->Dissolve_Piperazine Add_Reagent Add anticancer pharmacophore with a reactive group (e.g., acid chloride) Dissolve_Piperazine->Add_Reagent Stir_Reaction Stir at room temperature for 24 hours Add_Reagent->Stir_Reaction Workup Perform aqueous workup to remove impurities Stir_Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize DPZ-A by NMR and Mass Spectrometry Purification->Characterization End End Characterization->End G Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of DPZ-A Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including significant antimicrobial effects.[1] The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and piperazine-based compounds represent a promising avenue of research. This document provides a comprehensive set of protocols for evaluating the in vitro antimicrobial activity of 1-Decylpiperazine, a derivative characterized by a ten-carbon alkyl chain attached to one of the piperazine nitrogens.

These protocols are designed to be robust and reproducible, enabling researchers to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound against a panel of clinically relevant bacteria.

Proposed Mechanism of Action of this compound

The antimicrobial action of many piperazine derivatives is attributed to their ability to disrupt the integrity of the bacterial cell membrane.[2] The lipophilic decyl chain of this compound is hypothesized to facilitate its insertion into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space Membrane_Intact Intact Phospholipid Bilayer Membrane_Disrupted Disrupted Membrane (Pore Formation) Membrane_Intact->Membrane_Disrupted Disruption of Lipid Bilayer Intracellular_Components Ions, ATP, Nucleic Acids Membrane_Disrupted->Intracellular_Components Leakage of 1_Decylpiperazine This compound 1_Decylpiperazine->Membrane_Intact Interaction and Insertion Cell_Death Cell Death Intracellular_Components->Cell_Death Depletion leads to

Caption: Proposed mechanism of this compound targeting the bacterial cell membrane.

Experimental Protocols

The following sections provide detailed methodologies for determining the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining the MIC of a compound.

Workflow for MIC Determination

prep Prepare this compound Stock Solution serial Perform 2-fold Serial Dilutions in 96-well Plate prep->serial add_inoculum Inoculate Wells with Bacterial Suspension serial->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Visually Inspect for Growth (Turbidity) and Determine MIC incubate->read

Caption: Experimental workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound working solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial inoculum.

  • Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Workflow for MBC Determination

mic_plate Completed MIC Plate subculture Subculture from Clear Wells (MIC and higher concentrations) mic_plate->subculture agar_plate Spread onto Agar Plates subculture->agar_plate incubate Incubate at 37°C for 18-24 hours agar_plate->incubate count Count Colonies and Determine MBC incubate->count

Caption: Experimental workflow for MBC determination.

Materials:

  • Completed MIC plates

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette tips

  • Incubator (37°C)

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetics Assay

The time-kill assay evaluates the rate and extent of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.

Workflow for Time-Kill Assay

prep Prepare Bacterial Culture and this compound Concentrations expose Expose Bacteria to Compound at Different Concentrations prep->expose sample Collect Aliquots at Defined Time Points expose->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions onto Agar dilute->plate incubate Incubate and Count Colonies (CFU/mL) plate->incubate plot Plot log10 CFU/mL vs. Time incubate->plot

Caption: Experimental workflow for the time-kill assay.

Materials:

  • Mid-logarithmic phase culture of the test organism

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

Protocol:

  • Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow to the mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Assay Setup: Prepare culture tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[3]

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial pathogens. This data is for illustrative purposes only and should be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292138162
Escherichia coli2592216322
Pseudomonas aeruginosa27853321284
Enterococcus faecalis29212482

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Illustrative Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (Initial Inoculum: 5.5 log₁₀ CFU/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.515.525.505.535.51
26.235.895.124.874.15
47.156.344.563.983.01
88.327.013.882.76<2.0
249.108.552.15<2.0<2.0

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the antimicrobial properties of this compound. By determining the MIC, MBC, and time-kill kinetics, researchers can gain valuable insights into the potency and bactericidal or bacteriostatic nature of this compound. The provided diagrams and data tables serve as a guide for experimental design and data presentation, facilitating clear and concise communication of research findings. Further investigation into the precise molecular interactions with the bacterial membrane will enhance the understanding of its mechanism of action and support its potential development as a novel antimicrobial agent.

References

Application Notes and Protocols for In Vitro Assays Involving 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for specific in vitro studies, quantitative data (e.g., IC50 values), and established signaling pathways for 1-Decylpiperazine did not yield specific results. The following application notes and protocols are based on the known biological activities of structurally related long-chain N-alkylpiperazine and piperazine derivatives, which have shown potential in areas such as anticancer and antimicrobial research.[1][2][3][4][5][6] These protocols should be considered as a starting point for the investigation of this compound and will require optimization.

Introduction

This compound is a chemical compound featuring a piperazine ring N-substituted with a ten-carbon alkyl chain (decyl group). While specific biological activities for this molecule are not extensively documented in publicly available research, the piperazine moiety is a well-known pharmacophore present in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer and antimicrobial agents.[2][4] The long alkyl chain suggests potential interactions with cellular membranes, which could influence its biological effects.

These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on potential cytotoxic and antimicrobial activities, which are common for this class of compounds.

Data Presentation

As no specific quantitative data for this compound was found, the following table is a representative example of how to structure such data, based on findings for other piperazine derivatives.

Table 1: Representative Cytotoxicity Data for Piperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Hypothetical Data for this compound A549 (Lung Carcinoma)MTT AssayRequires Experimental DeterminationN/A
Hypothetical Data for this compound MCF-7 (Breast Adenocarcinoma)MTT AssayRequires Experimental DeterminationN/A
Hypothetical Data for this compound HeLa (Cervical Carcinoma)MTT AssayRequires Experimental DeterminationN/A
Compound 11 (a 2,5-diketopiperazine derivative)A549 (Lung Carcinoma)MTT Assay1.2[7]
Compound 11 (a 2,5-diketopiperazine derivative)HeLa (Cervical Carcinoma)MTT Assay0.7[7]
Compound 6-31 (an arylpiperazine derivative)SGC-7901 (Gastric Adenocarcinoma)Not Specified0.090 - 0.650[8]
Compound 6-31 (an arylpiperazine derivative)A549 (Lung Carcinoma)Not Specified0.090 - 0.650[8]
Compound 6-31 (an arylpiperazine derivative)HeLa (Cervical Carcinoma)Not Specified0.090 - 0.650[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential anticancer and antimicrobial activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing an indication of its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. log of compound concentration) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound (stock solution in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add the bacterial suspension to each well containing the compound dilutions.

    • Include a growth control (no compound), a sterility control (no bacteria), and a positive control with a known antibiotic.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway that is often implicated in the cytotoxic effects of piperazine derivatives – the intrinsic apoptosis pathway. This is a hypothetical pathway for this compound and would require experimental validation.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_execution Execution Phase 1_Decylpiperazine This compound Bax Bax/Bak Activation 1_Decylpiperazine->Bax Bcl2 Bcl-2/Bcl-xL Inhibition 1_Decylpiperazine->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis G start Start cell_culture Cell Line Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay readout Data Acquisition (Microplate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

References

Application Notes and Protocols for the Quantification of 1-Decylpiperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Decylpiperazine in biological matrices. While specific validated methods for this compound are not widely published, this guide adapts established and robust methodologies used for the quantification of other piperazine derivatives, such as 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2] The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the sensitive and selective quantification of analytes in complex biological samples.[3][4][5][6]

Overview of Analytical Approaches

The quantification of this compound in biological samples such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[7][8] The choice of analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high selectivity, sensitivity, and speed.[7] It is particularly suitable for analyzing non-volatile and thermally labile compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds.[5] Derivatization may be necessary to improve the volatility and chromatographic properties of this compound.[5][9]

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the quantification of this compound based on validated methods for other piperazine derivatives in various biological matrices.[1][9]

Table 1: Expected LC-MS/MS Method Performance

ParameterPlasmaUrine
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.2 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 ng/mL1 - 3 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 15%

Table 2: Expected GC-MS Method Performance

ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL5 - 2000 ng/mL
Limit of Detection (LOD) 0.5 - 2 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 1.5 - 5 ng/mL3 - 10 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results by removing interferences from the biological matrix.[10][11] The choice of extraction method depends on the analyte's properties and the sample matrix.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a simple and fast method for removing proteins from plasma or serum samples.[7]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting drugs from aqueous biological fluids.[11]

  • To 500 µL of urine or plasma, add an appropriate internal standard.

  • Add a suitable buffer to adjust the pH (e.g., to make the sample alkaline for basic compounds like piperazines).

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase or a suitable solvent for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE and can be automated.[3][11][12]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of the biological sample (pre-treated if necessary, e.g., diluted or pH adjusted) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a small amount of ammonia for basic compounds).

  • Evaporate the eluate to dryness and reconstitute the residue for analysis.

LC-MS/MS Analysis Protocol

This protocol is a general guideline and should be optimized for the specific instrument and analyte.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would need to be determined by direct infusion.

GC-MS Analysis Protocol

This protocol may require derivatization to improve the volatility of this compound.

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature ramp from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) is_addition Internal Standard Addition sample->is_addition extraction Sample Extraction is_addition->extraction pp Protein Precipitation extraction->pp  Plasma/Serum lle Liquid-Liquid Extraction extraction->lle  Urine/Plasma spe Solid-Phase Extraction extraction->spe  Cleaner Extracts evaporation Evaporation & Reconstitution pp->evaporation lle->evaporation spe->evaporation analysis Analytical Technique evaporation->analysis lcms LC-MS/MS Analysis analysis->lcms  High Sensitivity gcms GC-MS Analysis analysis->gcms  Volatile Analytes data Data Acquisition & Processing lcms->data gcms->data quantification Quantification data->quantification

Caption: Workflow for this compound quantification.

Signaling Pathway

Currently, there is no established and widely documented signaling pathway specifically involving this compound in the public domain. Research into the pharmacological and toxicological effects of this compound would be necessary to elucidate its potential interactions with biological pathways.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1-Decylpiperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1-Decylpiperazine, a key intermediate in various pharmaceutical compounds, can present notable challenges. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a smoother and more efficient synthesis process.

Troubleshooting Guide: Overcoming Common Hurdles

This guide addresses specific problems that may arise during the synthesis of this compound, offering direct solutions and preventative measures.

Problem Potential Cause Recommended Solution
Low to No Yield Inactive catalyst (if applicable)Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1]
Insufficient base strength or amountUse a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1]
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of piperazine relative to the alkylating agent (1-bromodecane or 1-iododecane).[1]
Rapid addition of the alkylating agentAdd the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Unprotected piperazineFor optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine.[1][2] The protecting group can be removed in a subsequent step.
Reaction Stalls (Incomplete Conversion) Poor solubility of reagentsAs with low yield, changing to a more suitable solvent like DMF can resolve this issue.[1]
Reversible reaction equilibriumEnsure the acid byproduct generated during the reaction is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable)Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Difficult Purification Presence of unreacted piperazine and di-alkylated productUtilize column chromatography for separation. Alternatively, forming a salt of the desired mono-alkylated product can aid in purification through crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the N-alkylation of piperazine to produce this compound are:

  • Direct Alkylation: This is a straightforward technique involving the reaction of piperazine with a decyl halide (e.g., 1-bromodecane or 1-iododecane) in the presence of a base.[1]

  • Reductive Amination: This one-pot, two-step process involves reacting piperazine with decanal to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the final product. This method is particularly good at preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the 1,4-didecylpiperazine?

A2: Achieving mono-alkylation is a primary challenge due to the two reactive nitrogen atoms in piperazine. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing the decyl group to the unprotected nitrogen. The Boc group can then be removed.[1][2]

  • Control Stoichiometry: Using a significant excess of piperazine compared to the decyl halide can statistically favor mono-alkylation.[1]

  • Slow Addition: Adding the decyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1]

Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine with a decyl halide?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1]

  • Solvents: Polar aprotic solvents are generally suitable. Acetonitrile and Dimethylformamide (DMF) are commonly used.[1][2]

Q4: My reaction is complete, but I am struggling to purify the this compound. What are some effective purification strategies?

A4: Purification can be challenging due to the similar properties of the starting material, product, and di-alkylated byproduct.

  • Column Chromatography: This is a standard method for separating the components of the reaction mixture.

  • Salt Formation and Crystallization: Piperazine and its derivatives are basic. The formation of a salt using an acid like acetic acid can facilitate purification by crystallization, as the salts may have different solubilities.[3]

Experimental Protocol: Direct Alkylation of Piperazine

This protocol provides a general methodology for the synthesis of this compound via direct alkylation.

Materials:

  • Piperazine

  • 1-Bromodecane (or 1-Iododecane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve piperazine (5 equivalents) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture vigorously.

  • Slowly add 1-bromodecane (1 equivalent) dropwise to the suspension over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to obtain pure this compound.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Piperazine, K₂CO₃ in Acetonitrile start->reagents add_alkyl Slowly Add 1-Bromodecane reagents->add_alkyl reflux Heat to Reflux add_alkyl->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound purify->product end End product->end

Caption: Experimental workflow for the direct alkylation synthesis of this compound.

troubleshooting_logic problem problem question question solution solution start Low Yield or Incomplete Reaction q_reagents Are reagents pure & anhydrous? start->q_reagents q_base Is the base strong enough? q_reagents->q_base Yes s_reagents Use high-purity, anhydrous materials. q_reagents->s_reagents No q_solvent Is solubility an issue? q_base->q_solvent Yes s_base Use K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq). q_base->s_base No q_temp Is the temperature optimal? q_solvent->q_temp No s_solvent Switch to DMF. q_solvent->s_solvent Yes s_temp Increase temperature. q_temp->s_temp No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-alkylation of piperazine in a question-and-answer format.

Issue 1: Low Yield and/or Formation of Di-substituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-alkylation?

  • Answer: Achieving mono-selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are several strategies to favor mono-alkylation:

    • Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, one nitrogen atom is blocked, directing the alkylation to the unprotected nitrogen.[1][2][3] The protecting group can be removed in a subsequent step.

    • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with an unsubstituted piperazine molecule.[2][3]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]

    • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[3]

Issue 2: Reaction Stalls or Incomplete Conversion

  • Question: My reaction is not going to completion, and I observe unreacted starting material. What are the potential causes and solutions?

  • Answer: Several factors can lead to an incomplete reaction:

    • Insufficient Base: The base neutralizes the acid formed during the reaction. If the base is not strong enough or is used in insufficient quantity, the reaction equilibrium may not favor product formation. It is recommended to use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[3]

    • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be slow. Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) to improve solubility.[3]

    • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, for example, to 60-80 °C.[3]

    • Catalyst Poisoning (if applicable): If a catalyst is used, ensure that all reagents and solvents are pure and anhydrous to prevent catalyst deactivation.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate my N-alkylated piperazine product during the work-up. It seems to be highly water-soluble. What can I do?

  • Answer: The high water solubility of the product is often due to the formation of its protonated salt form. To facilitate extraction into an organic solvent, the aqueous layer needs to be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for the N-alkylation of piperazine?

    • A1: The two main methods are:

      • Direct Alkylation: This involves reacting piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[3]

      • Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[3]

  • Q2: What are the recommended bases and solvents for direct N-alkylation?

    • A2:

      • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[3]

      • Solvents: Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of the reagents. It is crucial to use anhydrous solvents.[3]

  • Q3: How can I monitor the progress of my reaction?

    • A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[3]

Data Presentation

Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides [2]

Alkylating AgentSolventBaseConditionsYield of Alkylated Intermediate
n-Butyl bromideAcetonitrileK₂CO₃Reflux overnight88%
n-Hexyl bromideAcetonitrileK₂CO₃Reflux overnight90%
n-Octyl bromideAcetonitrileK₂CO₃Reflux overnight71%
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux overnight79%

Table 2: Comparative Yields of Different Mono-Alkylation Strategies [2]

StrategyAlkylating AgentConditionsYield
Excess PiperazineAlkyl Halide in PyridineReflux for 12 hours~70-80%
Monopiperazinium Saltp-tert-Butylbenzyl chlorideEthanol, 70°C for 30 min83%
N-Boc-piperazineAlkyl Halide with K₂CO₃Acetonitrile or DMF, 50-80°CHigh
Reductive Amination (with N-Boc-piperazine)Aldehyde/Ketone with NaBH(OAc)₃Dichloroethane or THFHigh

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of Piperazine [3]

  • To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mono-alkylation using N-Boc-piperazine [2]

  • Setup: Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

  • Deprotection: Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Piperazine Derivative & K2CO3 to Flask add_solvent 2. Add Anhydrous Acetonitrile add_alkyl_halide 3. Slowly Add Alkyl Halide add_solvent->add_alkyl_halide Stir heat 4. Heat to 60-80°C add_alkyl_halide->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract 7. Extract with Dichloromethane quench->extract dry 8. Dry, Filter, & Concentrate extract->dry purify 9. Column Chromatography dry->purify

Caption: Workflow for direct N-alkylation of piperazine.

Caption: Troubleshooting decision tree for N-alkylation.

References

purification techniques for 1-Decylpiperazine to remove byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-decylpiperazine. The following information addresses common issues encountered during the removal of synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-decyclpiperazine?

The synthesis of 1-decyclpiperazine typically involves the N-alkylation of piperazine with a decyl halide (e.g., 1-bromodecane). The most common byproducts of this reaction are:

  • Unreacted Piperazine: Due to incomplete reaction.

  • 1,4-didecylpiperazine: The product of di-alkylation of the piperazine ring. This is often the major byproduct, especially if a stoichiometric excess of the alkylating agent is used.

  • Quaternary Ammonium Salts: Formed by the over-alkylation of 1-decyclpiperazine.

Q2: What are the recommended purification techniques for 1-decyclpiperazine?

The primary recommended purification techniques are:

  • Vacuum Distillation: This method is effective for separating 1-decyclpiperazine from the less volatile 1,4-didecylpiperazine and any non-volatile quaternary ammonium salts.

  • Crystallization via Salt Formation: This technique leverages the differential solubility of the salts of 1-decyclpiperazine and its byproducts. Formation of the diacetate salt is a common strategy.

  • Column Chromatography: Both normal-phase (with a modified mobile phase) and reversed-phase chromatography can be employed for high-purity separations.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of 1-decyclpiperazine.

Problem 1: Low Purity After a Single Purification Step

Symptoms:

  • NMR or GC-MS analysis shows the presence of significant amounts of unreacted piperazine and/or 1,4-didecylpiperazine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Separation by a Single Technique Combine orthogonal purification methods. For example, perform a vacuum distillation first to remove the bulk of the high-boiling 1,4-didecylpiperazine, followed by a crystallization step to remove residual piperazine.
Co-distillation of Impurities Optimize vacuum distillation parameters. A lower pressure (higher vacuum) will decrease the boiling points and may improve the separation efficiency between 1-decyclpiperazine and its byproducts.
Co-precipitation of Impurity Salts During crystallization, ensure slow cooling to promote the formation of pure crystals. Washing the isolated crystals with a cold, non-polar solvent can also help remove adhered mother liquor containing impurities.
Co-elution in Column Chromatography Optimize the mobile phase. For normal-phase chromatography, a gradient elution from a non-polar to a more polar solvent system may be necessary. For reversed-phase, adjusting the pH of the mobile phase can alter the retention times of the basic piperazine compounds.
Problem 2: Low Yield of Purified this compound

Symptoms:

  • The final mass of the purified product is significantly lower than theoretically expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product Loss During Distillation Ensure the distillation apparatus is well-insulated to maintain a consistent temperature gradient. Check for any leaks in the vacuum system.
High Solubility of the Product Salt If using crystallization via salt formation, select a solvent system where the desired salt has low solubility at reduced temperatures. An anti-solvent can also be added to induce precipitation.
Product Streaking on Silica Gel Column For normal-phase chromatography, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic silanol groups on the silica surface and reduce tailing of the basic amine product.
Incomplete Elution from Chromatography Column After the main product has eluted, flush the column with a stronger solvent mixture to ensure all of the product has been recovered.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating 1-decyclpiperazine from the higher-boiling 1,4-didecylpiperazine.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Loading: Place the crude 1-decyclpiperazine mixture into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of 1-decyclpiperazine. The boiling point of 1-decyclpiperazine is approximately 96°C, though this is likely at a reduced pressure.[1] The boiling point of piperazine is 145-146°C at atmospheric pressure.[2] The boiling point of 1,4-didecylpiperazine will be significantly higher.

  • Analysis: Analyze the collected fractions for purity using GC-MS or ¹H NMR.

Quantitative Data (Estimated Boiling Points):

CompoundEstimated Boiling Point (Atmospheric Pressure)Estimated Boiling Point (Reduced Pressure)
Piperazine146 °C[2]Lower
This compound> 250 °C~96 °C (pressure not specified)[1]
1,4-Didecylpiperazine> 350 °CSignificantly higher than this compound
Protocol 2: Purification by Crystallization via Diacetate Salt Formation

This method is effective for separating 1-decyclpiperazine from non-basic impurities and can also differentiate between mono- and di-alkylated products based on salt solubility.

Methodology:

  • Dissolution: Dissolve the crude 1-decyclpiperazine in a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Acidification: Slowly add a stoichiometric amount of glacial acetic acid to the solution while stirring. This compound will react to form the diacetate salt.

  • Crystallization: Cool the solution slowly to induce crystallization of the diacetate salt. The process can be aided by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Regeneration of Free Base: Dissolve the purified diacetate salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 10.

  • Extraction: Extract the free 1-decyclpiperazine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified 1-decyclpiperazine.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for achieving high purity, especially for small-scale purifications.

Methodology:

  • Stationary Phase: Use silica gel for normal-phase chromatography or a C18-functionalized silica for reversed-phase.

  • Mobile Phase (Normal-Phase): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). To prevent tailing of the amine, add 0.1-1% triethylamine to the mobile phase.

  • Mobile Phase (Reversed-Phase): A mixture of water and an organic solvent such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to optimize separation.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Monitoring: Monitor the elution of the compounds using Thin Layer Chromatography (TLC). For visualization, a UV lamp (if the compounds are UV-active) or a potassium permanganate stain can be used.

  • Fraction Analysis: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound (with Piperazine and 1,4-Didecylpiperazine) distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography Alternative path crystallization Crystallization (Diacetate Salt) distillation->crystallization For higher purity pure_product Pure this compound distillation->pure_product If sufficiently pure crystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Purification check_byproducts Identify Persistent Byproducts (NMR, GC-MS) start->check_byproducts unreacted_piperazine Unreacted Piperazine Present check_byproducts->unreacted_piperazine didecyl_piperazine 1,4-Didecylpiperazine Present check_byproducts->didecyl_piperazine solution1 Consider Crystallization (Piperazine salts are often more polar and can be separated) unreacted_piperazine->solution1 Yes solution2 Optimize Vacuum Distillation (Increase vacuum to improve separation) didecyl_piperazine->solution2 Yes solution3 Optimize Column Chromatography (Adjust mobile phase polarity) didecyl_piperazine->solution3 Yes

References

Technical Support Center: Synthesis of 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Decylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction (N-alkylation) of piperazine with a decyl halide, typically 1-bromodecane or 1-iododecane, in the presence of a base.[1]

Q2: What is the primary challenge in synthesizing this compound?

The main challenge is controlling the selectivity between mono-alkylation and di-alkylation. Since piperazine has two reactive secondary amine groups, the reaction can yield the desired this compound as well as the undesired 1,4-didecylpiperazine.[2] This di-alkylation reduces the yield of the target compound.

Q3: How can I favor the formation of the mono-alkylated product, this compound?

Several strategies can be employed to enhance the yield of the mono-alkylated product:

  • Use of Excess Piperazine: Employing a large excess of piperazine relative to 1-bromodecane increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.[2]

  • Slow Addition of Alkylating Agent: Adding the 1-bromodecane dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second alkylation event occurring on the already mono-substituted piperazine.[1]

  • Use of a Mono-Protected Piperazine: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][3] The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1]

Q4: What are suitable bases and solvents for this reaction?

Commonly used bases are inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective at scavenging the acid byproduct (HBr).[1] Suitable solvents are typically polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF).[1]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By spotting the reaction mixture against the starting materials, you can observe the consumption of the reactants and the formation of the product(s).

Troubleshooting Guide

Problem 1: Low to no yield of this compound.

  • Question: I am not getting any product, or the yield is very low. What could be the reasons?

  • Answer:

    • Inactive Reagents: Ensure that the 1-bromodecane is not degraded and that the piperazine is of good quality. Anhydrous piperazine is preferred as water can interfere with the reaction.

    • Insufficient Base: The base is crucial for neutralizing the hydrobromic acid formed during the reaction. Use at least 2 equivalents of a suitable anhydrous base like K₂CO₃.[1]

    • Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating it to reflux in a solvent like acetonitrile or THF.[1]

    • Poor Solubility: If the reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a more polar solvent like DMF to improve solubility.[1]

Problem 2: The major product is the di-alkylated byproduct, 1,4-didecylpiperazine.

  • Question: My main product seems to be the di-substituted piperazine, which is reducing my yield of the desired mono-substituted product. How can I fix this?

  • Answer: This is a common issue due to the high reactivity of both nitrogen atoms in piperazine.

    • Incorrect Stoichiometry: To favor mono-alkylation, use a significant excess of piperazine (e.g., 5 to 10 equivalents) relative to 1-bromodecane.[4] This statistically favors the alkylation of an un-substituted piperazine.

    • Rapid Addition of Alkylating Agent: Add the 1-bromodecane solution slowly (dropwise) to the piperazine solution. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation.[1]

    • Consider a Protecting Group Strategy: For the cleanest reaction and highest mono-alkylation selectivity, use a mono-protected piperazine like N-acetylpiperazine.[3] The acetyl group can be removed after alkylation by hydrolysis.

Problem 3: Difficulty in purifying the product.

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What are the best purification techniques?

  • Answer:

    • Work-up Procedure: After the reaction is complete, the excess piperazine and inorganic salts need to be removed. A typical work-up involves filtering the reaction mixture and then performing an aqueous extraction. If the product is in the aqueous phase due to protonation, basifying the aqueous layer with NaOH or Na₂CO₃ to a pH of 10-12 will deprotonate the product, allowing it to be extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Column Chromatography: This is the most effective method for separating this compound from unreacted starting material and the di-alkylated byproduct. A silica gel column with a gradient of a polar solvent (like methanol or a small amount of triethylamine in ethyl acetate) in a non-polar solvent (like hexanes or dichloromethane) is typically effective.

    • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.[3]

Data Presentation

ParameterCondition 1: Direct Alkylation (Excess Piperazine)Condition 2: Alkylation of Mono-protected Piperazine
Piperazine Derivative Anhydrous PiperazineN-Acetylpiperazine
Alkylating Agent 1-Bromodecane1-Bromodecane
Stoichiometry Piperazine (5-10 eq.), 1-Bromodecane (1 eq.)N-Acetylpiperazine (1 eq.), 1-Bromodecane (1.25 eq.)
Base K₂CO₃ (2 eq.)K₂CO₃ (1.25 eq.)
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature RefluxReflux
Reaction Time 12-24 hoursOvernight
Yield Variable, dependent on excess of piperazineHigh (an analogous synthesis of N-dodecylpiperazine yielded 82%)[3]
Purification Column ChromatographyFiltration, concentration, followed by hydrolysis and distillation/chromatography

Experimental Protocols

Protocol 1: Direct Alkylation of Piperazine with 1-Bromodecane

This protocol favors mono-alkylation by using a large excess of piperazine.

Materials:

  • Anhydrous Piperazine (10 eq.)

  • 1-Bromodecane (1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Slowly add a solution of 1-bromodecane in acetonitrile to the reaction mixture dropwise over a period of 1-2 hours at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and excess piperazine.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Alkylation of N-Acetylpiperazine followed by Hydrolysis

This two-step protocol provides higher selectivity for the mono-alkylated product.[3]

Step 1: Synthesis of N-Acetyl-N'-decylpiperazine

Materials:

  • N-Acetylpiperazine (1 eq.)

  • 1-Bromodecane (1.25 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq.)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-acetylpiperazine in dry THF, add 1-bromodecane.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the crude N-acetyl-N'-decylpiperazine.

Step 2: Hydrolysis of the Acetyl Group

Materials:

  • Crude N-Acetyl-N'-decylpiperazine

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

  • Sodium Hydroxide solution

Procedure:

  • Add aqueous HCl to the crude N-acetyl-N'-decylpiperazine.

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution until the solution is basic (pH > 12).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_reaction N-Alkylation piperazine Piperazine product This compound piperazine->product + 1-Bromodecane bromodecane 1-Bromodecane bromodecane->product base Base (e.g., K₂CO₃) base->product byproduct 1,4-Didecylpiperazine product->byproduct + 1-Bromodecane

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Conditions: - Temperature - Reaction Time - Solvent start->check_reaction check_reagents Check Reagents: - Stoichiometry (excess piperazine?) - Purity of starting materials - Base (anhydrous, sufficient eq.) check_reaction->check_reagents Optimal incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Suboptimal check_byproduct Analyze Crude Mixture for Byproducts (e.g., TLC, LC-MS) check_reagents->check_byproduct Reagents OK check_reagents->incomplete_reaction Problem Found dialkylation High Di-alkylation Detected check_byproduct->dialkylation Di-alkylation is major product check_byproduct->incomplete_reaction Mainly starting material solution_dialkylation Solution: - Increase excess of piperazine - Slow addition of 1-bromodecane - Use mono-protected piperazine dialkylation->solution_dialkylation solution_incomplete Solution: - Increase temperature/time - Change to a more polar solvent (e.g., DMF) - Ensure base is adequate incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 1-Decylpiperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 1-Decylpiperazine is limited. This guide is based on the general chemical properties of piperazine derivatives and established principles of drug stability. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound has turned yellow. What could be the cause?

A1: Discoloration of piperazine-containing solutions can be an indication of oxidative degradation. The tertiary amine groups in the piperazine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I observed precipitation in my stock solution of this compound after refrigeration. How can I resolve this?

A2: The solubility of this compound, a long-chain alkylpiperazine, in aqueous solutions is expected to be pH-dependent and decrease at lower temperatures. The observed precipitation upon refrigeration is likely due to its reduced solubility at 2-8°C. To redissolve the compound, you can try gently warming the solution and sonicating it. For future stock solutions, consider preparing them in a buffer at a pH where this compound is more soluble (typically in the acidic range where the piperazine nitrogens are protonated) or using a co-solvent if your experimental protocol allows.

Q3: What are the optimal storage conditions for an aqueous stock solution of this compound?

A3: Based on the general stability of piperazine derivatives, it is recommended to store aqueous solutions of this compound under the following conditions to minimize degradation:

  • Temperature: Refrigerated (2-8°C) for short-term storage, and frozen (-20°C or -80°C) for long-term storage. Be mindful of potential precipitation upon refrigeration (see Q2).

  • Light: Protect from light by using amber vials or wrapping the container in aluminum foil, as light can accelerate oxidative degradation.[1][2]

  • Atmosphere: For sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidation.

Q4: What potential degradation products of this compound should I be aware of?

A4: While specific degradation products for this compound are not documented in the provided search results, potential degradation pathways for the piperazine moiety include oxidation. This can lead to the formation of products such as piperazinone and N-oxides.[3] Additionally, under certain conditions, nitrosamine formation could be a concern, especially in the presence of nitrogen oxides.[3] The long decyl chain is generally stable but could be susceptible to oxidation under harsh conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Activity Chemical degradation of this compound.Prepare fresh solutions. Store stock solutions under recommended conditions (refrigerated/frozen, protected from light, under inert gas if necessary). Verify the concentration of your solution using a validated analytical method like HPLC-UV.
Inconsistent Experimental Results Instability of this compound in the experimental buffer or medium.Evaluate the stability of this compound in your specific experimental buffer at the working temperature. Consider performing a time-course experiment to see if the compound degrades over the duration of your assay.
Precipitation During Experiment Poor solubility at the working concentration or pH.Check the pH of your final solution. Adjust the pH if possible to improve solubility. The use of a co-solvent (e.g., DMSO, ethanol) in the initial stock solution might be necessary, ensuring the final concentration of the co-solvent is compatible with your experiment.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Buffer components (e.g., phosphate, acetate)
  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
  • Preparation of Stability Samples:
  • Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 10 µg/mL).
  • Divide the solution into several aliquots in amber vials.
  • Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C).
  • HPLC Analysis:
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each storage condition.
  • Analyze the samples by reverse-phase HPLC. A typical starting method could be a gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).
  • Monitor the elution using a UV detector at a wavelength where this compound has significant absorbance.
  • Data Analysis:
  • Determine the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Quantitative Data

Table 1: Example pH-Dependent Stability of a Piperazine Derivative in Aqueous Solution at 40°C

pHHalf-life (t½) in hours (Hypothetical Data)
3.0168
5.0120
7.472
9.048

This table presents hypothetical data to illustrate how stability can be pH-dependent. Actual data for this compound needs to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis stock Prepare Stock Solution (this compound) dilution Dilute in Aqueous Buffer stock->dilution aliquot Aliquot into Vials dilution->aliquot storage Store at Different Conditions (e.g., Temp, pH, Light) aliquot->storage sampling Sample at Time Points (t=0, t=1, t=2...) storage->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area hplc->data calc Calculate % Remaining data->calc

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_main Potential Oxidative Degradation parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation piperazinone Piperazinone Derivative parent->piperazinone Oxidation

Caption: Potential oxidative degradation pathways for this compound.

References

preventing byproduct formation in 1-Decylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 1-Decylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the synthesis of this compound via direct alkylation of piperazine with a decyl halide?

The most common byproduct is the N,N'-didecylpiperazine, resulting from the dialkylation of the piperazine ring. Due to the presence of two reactive secondary amine groups on the piperazine molecule, controlling the reaction to achieve mono-alkylation can be challenging.[1]

Q2: How can I prevent the formation of the N,N'-didecylpiperazine byproduct?

Several strategies can be employed to favor mono-alkylation and minimize the formation of the di-substituted byproduct:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1] By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]

  • Control Stoichiometry: Using a significant excess of piperazine relative to the decyl halide increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the desired mono-substituted product.[1][3]

  • Slow Addition of Alkylating Agent: Adding the decyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event occurring on the already mono-alkylated piperazine.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thus hindering dialkylation.[1][3][4]

Q3: What are the recommended solvents and bases for the direct N-alkylation of piperazine?

For direct N-alkylation, polar aprotic solvents are generally preferred to ensure the solubility of the reactants. Common choices include acetonitrile (MeCN) and dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent unwanted side reactions.

Strong, non-nucleophilic bases are typically used to scavenge the acid formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[1]

Q4: I am observing incomplete conversion of my starting material. What could be the cause?

Incomplete conversion can be due to several factors:

  • Poor solubility of reagents: If the reactants are not fully dissolved, the reaction rate will be significantly slower. Consider switching to a more polar solvent like DMF.[1]

  • Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the temperature, for example, to 60-80 °C.[1]

  • Insufficient base: Ensure that at least 1.5 to 2.0 equivalents of base are used to effectively neutralize the acid generated.

Q5: My final product is difficult to extract from the aqueous phase during work-up. What can I do?

If your this compound product remains in the aqueous layer, it is likely in its protonated form. To facilitate its extraction into an organic solvent, you can neutralize the aqueous layer by adding a base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until the solution is basic (pH 11-12).[5] This will deprotonate the piperazine nitrogens, making the molecule less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of N,N'-didecylpiperazine byproduct Incorrect stoichiometryUse a larger excess of piperazine (e.g., 4-5 equivalents).
Rapid addition of alkylating agentAdd the 1-decyl halide dropwise over a prolonged period.
Unprotected piperazine usedFor optimal selectivity, use N-Boc-piperazine.[1][2]
Reaction stalls or is incomplete Poor solubility of reagentsSwitch from acetonitrile to a more polar solvent like DMF.[1]
Low reaction temperatureIncrease the reaction temperature to 60-80 °C.[1]
Inactive baseUse freshly dried, anhydrous potassium carbonate or cesium carbonate.
Product is stuck in the aqueous layer during workup Product is protonatedAdjust the pH of the aqueous layer to 11-12 with a base before extraction.[5]
Emulsion formationAdd brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Protocol 1: Mono-alkylation using a Protecting Group (N-Boc-piperazine)

This method offers the highest selectivity for mono-alkylation.

  • Alkylation:

    • To a dried reaction flask, add N-Boc-piperazine (1 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

    • Add anhydrous acetonitrile.

    • Stir the suspension and slowly add 1-bromodecane (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude N-Boc-1-decylpiperazine in a suitable solvent (e.g., dichloromethane or methanol).

    • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature until the Boc group is cleaved.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

    • Purify by column chromatography if necessary.

Protocol 2: Mono-alkylation using Excess Piperazine

This is a more direct approach but may require more rigorous purification.

  • Reaction Setup:

    • In a reaction flask, dissolve a large excess of piperazine (e.g., 5 equivalents) in a suitable solvent like acetonitrile or pyridine.[2]

  • Addition of Alkylating Agent:

    • Slowly add 1-bromodecane (1 equivalent) to the stirred piperazine solution. The slow addition is critical to minimize dialkylation.

  • Reaction and Work-up:

    • Heat the mixture to reflux and stir overnight.

    • After cooling, filter off any precipitated piperazine salts.

    • Remove the solvent and excess piperazine under reduced pressure.

    • The residue can be purified by acid-base extraction or column chromatography to isolate the this compound.

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono_Product This compound (Desired Product) Piperazine->Mono_Product + 1-Bromodecane Decyl_Bromide 1-Bromodecane Di_Product N,N'-Didecylpiperazine (Byproduct) Mono_Product->Di_Product + 1-Bromodecane (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound highlighting byproduct formation.

Troubleshooting_Workflow Start Reaction Complete Check_Byproduct High Di-alkylation? Start->Check_Byproduct Solution1 Increase Piperazine Excess Slow Down Addition Rate Check_Byproduct->Solution1 Yes Check_Conversion Incomplete Reaction? Check_Byproduct->Check_Conversion No Solution1->Start Solution2 Use N-Boc-piperazine Solution2->Start Solution3 Increase Temperature Use More Polar Solvent (DMF) Check_Conversion->Solution3 Yes End Pure Product Check_Conversion->End No Solution3->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Improving the Solubility of 1-Decylpiperazine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Decylpiperazine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

This compound possesses a long decyl (10-carbon) alkyl chain, which is highly hydrophobic. This lipophilic character leads to low solubility in aqueous solutions, such as cell culture media and buffers, which are polar environments. While the piperazine ring contains basic nitrogen atoms that can be protonated, the overall hydrophobicity of the molecule dominates its solubility profile.

Q2: What is the first-line strategy for dissolving this compound for in vitro experiments?

The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of hydrophobic compounds and is miscible with water.[1][2]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed a final concentration of 0.5% (v/v).[1][2] However, the tolerance to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is often recommended.[1]

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What is happening and how can I fix it?

This phenomenon is often referred to as "crashing out" or "solvent shock".[3][4][5] It occurs when the compound, which is soluble in the concentrated DMSO stock, becomes insoluble as the DMSO is diluted into the aqueous medium. To mitigate this, you can try the following:

  • Slower Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring.[3]

  • Serial Dilution: Instead of a single large dilution, perform a stepwise or serial dilution of the stock solution into the medium.[3][4]

  • Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try testing a lower final concentration.[4]

Q5: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. This compound is a basic compound due to the nitrogen atoms in the piperazine ring (predicted pKa around 9.26).[6] In a more acidic environment (lower pH), these nitrogen atoms will become protonated, forming a more soluble salt.[7][8] Therefore, lowering the pH of your buffer system may increase the solubility of this compound.[][10] However, it is crucial to ensure that the final pH of your medium is compatible with the biological system you are studying (e.g., maintaining cell viability).[3]

Q6: What are cyclodextrins and can they help with the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an "inclusion complex".[11] This complex is more soluble in water, thereby increasing the apparent solubility of the compound.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[14]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation on Dilution Solvent Shock: Rapid change in solvent polarity causes the compound to "crash out."[4][5]Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while vortexing.[3][4]
Exceeding Solubility Limit: The final concentration is too high for the aqueous medium.Determine the maximum soluble concentration by performing a solubility test.[3] Use a lower final concentration in your assay.
Low Temperature: The solubility of the compound is lower in cold media.Always use pre-warmed (37°C) media for dilutions.[3]
Delayed Precipitation (in incubator) Compound Instability: The compound may be degrading over time at 37°C.Prepare fresh dilutions of the compound immediately before each experiment.
Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the media to form insoluble complexes.[3]Try a different basal media formulation. Consider if serum in the media is helping or hindering solubility.
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds.[3]Monitor the pH of your culture medium. Change the medium more frequently if needed.
Inconsistent Assay Results Incomplete Solubilization: The compound is not fully dissolved in the stock solution or the final medium, leading to variability in the effective concentration.Ensure the stock solution is completely clear before use. Gentle warming or brief sonication can aid dissolution in the stock solvent. Visually inspect the final dilution for any signs of precipitation.
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.Use low-adhesion plasticware. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay, can help reduce adsorption.

Data Presentation: Illustrative Solubility Data

Disclaimer: The following data is illustrative and intended to demonstrate how to present solubility data. Actual solubility should be determined experimentally.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water (pH 7.4)25< 0.01
PBS (pH 7.4)25< 0.01
DMSO25> 50
Ethanol25> 50

Table 2: Example of Solubility Enhancement Strategies for this compound in PBS (pH 7.4)

FormulationConcentration of EnhancerIllustrative Solubility (mg/mL)Fold Increase
None (Control)N/A0.0081
Co-solvent (DMSO)0.5% (v/v)0.025~3
pH AdjustmentpH 5.00.15~19
Cyclodextrin (HP-β-CD)10 mM0.5~62
Combined (pH 5.0 + 10 mM HP-β-CD)N/A1.2~150

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 226.4 g/mol ), cell culture grade DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Aseptically weigh out 2.26 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

  • Materials: 10 mM stock solution of this compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well plate, plate reader capable of measuring turbidity.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in DMSO.

    • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

    • Add 2 µL of the DMSO dilutions of this compound to the wells to achieve a range of final concentrations (e.g., 1-100 µM). Include a DMSO-only control.

    • Mix the plate by shaking for 2 hours at room temperature.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Protocol 3: Improving Solubility with pH Adjustment

  • Materials: this compound, a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4), orbital shaker.

  • Procedure:

    • Add an excess amount of solid this compound to vials containing a known volume of each buffer.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for 24-48 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the vials to pellet the undissolved solid.

    • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtered supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility A Start: Dissolve this compound in 100% DMSO (e.g., 10 mM stock) B Dilute to final concentration in pre-warmed aqueous medium A->B C Is the solution clear? B->C D Success! Proceed with experiment. Include vehicle control. C->D Yes E Precipitate Forms (Solubility Issue) C->E No F Troubleshooting Options E->F G Lower Final Concentration F->G Option 1 H Use Serial Dilution / Slow Addition F->H Option 2 I Advanced Methods F->I Option 3 L Re-evaluate and test G->L H->L J Lower pH of Medium (e.g., to pH 6.5) I->J K Add Cyclodextrin (e.g., HP-β-CD) I->K J->L K->L L->B

Caption: A decision tree for troubleshooting the solubility of this compound.

Solubility_Enhancement_Logic Logical Relationships in Solubility Enhancement Compound This compound (Hydrophobic, Basic) Solubility Aqueous Solubility Compound->Solubility has low pH Lower pH (Acidification) Compound->pH is sensitive to Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Compound->Cyclodextrin can be encapsulated by CoSolvent Co-solvents (e.g., DMSO) CoSolvent->Solubility increases Protonation Piperazine Protonation (Forms Soluble Salt) pH->Protonation causes Inclusion Inclusion Complex Formation Cyclodextrin->Inclusion enables Protonation->Solubility increases Inclusion->Solubility increases

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

addressing aggregation of 1-Decylpiperazine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decylpiperazine. The information focuses on addressing potential issues related to its aggregation in experimental setups.

Disclaimer

Specific experimental data on the aggregation properties of this compound is limited in publicly available literature. The quantitative data and some specific behaviors described below are based on the known properties of similar amphiphilic molecules and should be considered illustrative. Experimental validation is strongly recommended.

Troubleshooting Guide

Q1: I am observing high variability and poor reproducibility in my bioassay results when using this compound. What could be the cause?

A1: High variability is often linked to the aggregation of this compound in your aqueous experimental media. As an amphiphilic molecule, it possesses both a hydrophilic piperazine head and a hydrophobic decyl tail, leading to self-assembly into micelles or larger aggregates above a certain concentration, known as the Critical Micelle Concentration (CMC).[1][2] This aggregation can lead to:

  • Inconsistent effective concentrations: The monomeric form is typically the biologically active species, and its concentration will not increase linearly with the total compound concentration above the CMC.

  • Non-specific effects: Aggregates can physically interact with cells and proteins, leading to artifacts and masking the true activity of the compound.[1]

  • Precipitation: Over time, aggregates can grow and precipitate out of solution, further altering the effective concentration.

Solution:

  • Determine the CMC: Characterize the CMC of this compound in your specific experimental buffer (see Experimental Protocols section).

  • Work below the CMC: If possible, conduct experiments at concentrations below the determined CMC to ensure you are working with a true solution of monomers.

  • Control for aggregation: If you must work above the CMC, be aware of the presence of micelles and consider if they are relevant to your experimental question (e.g., in drug delivery studies).

  • Ensure complete dissolution: Before adding to your experimental system, ensure the stock solution of this compound is fully dissolved, using gentle warming or sonication if necessary, and then dilute it rapidly in the final medium.[3]

Q2: My this compound solution appears cloudy or forms a precipitate after dilution in my aqueous buffer. How can I improve its solubility?

A2: Cloudiness or precipitation indicates that the solubility limit has been exceeded, which is often related to aggregation.

Solution:

  • pH Adjustment: The piperazine moiety is basic. Adjusting the pH of the buffer can alter the charge of the head group and influence solubility and aggregation. A lower pH might increase the protonation of the piperazine ring, potentially increasing solubility and the CMC.

  • Solvent Choice: While final experiments are in aqueous buffers, consider using a co-solvent like DMSO or ethanol for your stock solution. However, always include a vehicle control in your experiments to account for any effects of the solvent.[3] Be mindful of the final solvent concentration in your assay.

  • Temperature Control: Temperature can affect both solubility and the CMC.[2] Ensure consistent temperature control during your experiments. Some compounds are more soluble at lower or higher temperatures.

  • Use of Excipients: In formulation studies, non-ionic surfactants or cyclodextrins can be used to improve the solubility of amphiphilic compounds.

Q3: I am observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of this compound. Could this be related to aggregation?

A3: Yes, unexpected cytotoxicity can be an artifact of compound aggregation. Large aggregates can interact with cell membranes, leading to membrane disruption and cell death, which may not be related to the specific pharmacological activity of the monomeric compound.[4]

Solution:

  • Visualize the solution: Use light microscopy to examine your treatment media for visible aggregates or precipitates.

  • Dynamic Light Scattering (DLS): Use DLS to check for the presence of nanoparticles or larger aggregates in your solution at the concentrations showing toxicity (see Experimental Protocols).

  • Compare with a non-aggregating analog: If available, use a similar molecule with a shorter alkyl chain that is less likely to aggregate to see if the cytotoxicity persists.

  • Filter the solution: Filtering the solution through a 0.22 µm filter might remove larger aggregates, but be aware that smaller micelles may pass through.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a chemical compound with the molecular formula C14H30N2.[5] It consists of a piperazine ring, which is hydrophilic, attached to a ten-carbon alkyl chain (decyl group), which is hydrophobic.[5] This amphiphilic nature is the primary driver of its tendency to form aggregates in aqueous solutions.

PropertyValueReference
Molecular Formula C14H30N2[5]
Molecular Weight 226.40 g/mol [5]
IUPAC Name This compound[5]
CAS Number 63207-03-4[6]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

A2: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic compound above which molecules begin to self-assemble into structures called micelles.[2][7] Below the CMC, the molecules exist primarily as monomers. Above the CMC, any additional molecules added to the solution will preferentially form more micelles, while the monomer concentration remains relatively constant.[2] Knowing the CMC is crucial because the biological activity of this compound may differ between its monomeric and micellar forms.

Illustrative CMC and Solubility Data for this compound (Note: These are hypothetical values for illustration. Experimental determination is required.)

ParameterConditionIllustrative Value
CMC Deionized Water, 25°C~ 0.2 - 0.5 mM
CMC Phosphate Buffered Saline (PBS), pH 7.4, 25°C~ 0.3 - 0.7 mM
Aqueous Solubility pH 5.0Higher
Aqueous Solubility pH 7.4Moderate
Aqueous Solubility pH 9.0Lower

Q3: How can aggregation of this compound affect its potential as a therapeutic agent?

A3: Aggregation can have profound effects on the drug development process.[1]

  • Pharmacokinetics: Micelle formation can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For instance, lymphatic absorption might be enhanced for aggregated forms.[1]

  • Bioavailability: Poor solubility due to aggregation can lead to low oral bioavailability.[8]

  • Toxicity: As mentioned, aggregates can exhibit non-specific toxicity.[4]

  • Drug Delivery: On the other hand, the self-assembly of amphiphilic molecules can be harnessed for drug delivery applications, for example, to encapsulate other hydrophobic drugs within the micelles.[9][10][11][12]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using UV-Vis Spectroscopy

This method uses a solvatochromic dye, such as Pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Methodology:

  • Prepare a stock solution of Pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻² M.

  • Prepare a series of aqueous solutions of this compound in the desired buffer, with concentrations ranging from well below to well above the expected CMC (e.g., 10⁻⁶ M to 10⁻² M).

  • Add a small aliquot of the Pyrene stock solution to each this compound solution to a final Pyrene concentration of ~10⁻⁶ M. The final concentration of the organic solvent should be minimal (<1%).

  • Incubate the solutions at a constant temperature, protected from light, to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer with an excitation wavelength of ~335 nm.

  • Analyze the data: Calculate the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm). Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio occurs.

Protocol 2: Characterization of Aggregate Size using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution.

Methodology:

  • Prepare solutions of this compound in the desired buffer at various concentrations, particularly above the expected CMC.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) into a clean DLS cuvette to remove dust and large contaminants.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform DLS measurements to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

  • Analyze the results: Below the CMC, no significant particle population should be detected. Above the CMC, a population of particles corresponding to the size of the micelles (typically a few nanometers in diameter) will be observed. The PDI will give an indication of the uniformity of the micelle sizes.

Visualizations

G M1 Monomer M2 Monomer Equilibrium M3 Monomer M4 Monomer Micelle Micelle M5 Monomer G cluster_workflow Workflow for Investigating Aggregation Prep Prepare this compound Concentration Series CMC_Det Determine CMC (e.g., Fluorescence Spectroscopy) Prep->CMC_Det Size_Char Characterize Aggregate Size (DLS) Prep->Size_Char Bioassay Perform Bioassay Prep->Bioassay Analysis Analyze Results: Correlate activity with aggregation state CMC_Det->Analysis Size_Char->Analysis Bioassay->Analysis G Monomer This compound (Monomer) Receptor Target Receptor Monomer->Receptor Binds Signal Specific Signaling Pathway Activated Receptor->Signal Aggregate This compound (Aggregate/Micelle) Membrane Cell Membrane Aggregate->Membrane Interacts with Disruption Membrane Disruption (Artifact) Membrane->Disruption

References

Technical Support Center: Overcoming Resistance to 1-Decylpiperazine-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decylpiperazine-like compounds. The information is designed to address specific experimental issues related to drug resistance.

Section 1: Troubleshooting Guide - Resistance Mechanisms

Issue 1.1: Decreased efficacy of the this compound-like compound in vitro after initial successful treatment.

Possible Cause: Development of acquired resistance in the cell line.

Troubleshooting Steps:

  • Hypothesize the Mechanism: The most common mechanism of resistance to piperazine-containing compounds is the overexpression of efflux pumps.[1][2][3][4] These pumps actively remove the compound from the cell, reducing its intracellular concentration and therefore its efficacy. Another possibility, particularly in cancer cell lines, is the mutation of the target protein or alterations in downstream signaling pathways.[5][6]

  • Experimental Verification:

    • Efflux Pump Activity Assay: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 or ethidium bromide) to compare its accumulation in your resistant cell line versus the parental (sensitive) cell line. A lower accumulation in the resistant line suggests increased efflux pump activity.[3]

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of common efflux pump genes (e.g., MDR1 (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) in mammalian cells; acrAB, acrEF in bacteria) in both resistant and parental cells.[1]

    • Target Sequencing: If the molecular target of your compound is known, sequence the corresponding gene in the resistant cell line to check for mutations that might prevent compound binding.

    • Western Blot Analysis: Analyze the protein expression levels of the target and key downstream signaling proteins to identify any pathway alterations.[5]

Logical Workflow for Investigating Decreased Efficacy

start Decreased Compound Efficacy Observed hypothesis Hypothesize Resistance Mechanism (Efflux Pump vs. Target Alteration) start->hypothesis efflux_path Investigate Efflux Pumps hypothesis->efflux_path Primary Hypothesis target_path Investigate Target/Pathway Alterations hypothesis->target_path Secondary Hypothesis efflux_assay Perform Efflux Pump Activity Assay (e.g., Rhodamine 123) efflux_path->efflux_assay target_seq Sequence Target Gene target_path->target_seq qpcr qPCR for Efflux Pump Gene Expression efflux_assay->qpcr confirm_efflux Efflux Mechanism Confirmed qpcr->confirm_efflux western_blot Western Blot for Pathway Proteins target_seq->western_blot confirm_target Target Alteration Confirmed western_blot->confirm_target

Caption: Workflow for troubleshooting decreased compound efficacy.

Issue 1.2: The compound shows poor activity in a specific cell line or bacterial strain from the outset.

Possible Cause: Intrinsic resistance.

Troubleshooting Steps:

  • Baseline Characterization:

    • Efflux Pump Expression: Perform qPCR to determine the basal expression levels of major efflux pump genes. High basal expression can confer intrinsic resistance.[1]

    • Target Expression: Use Western blotting to confirm that the intended molecular target of your compound is expressed in the cell line. Lack of the target is a simple but sometimes overlooked cause of inactivity.

  • Combination Therapy Screen:

    • Synergy with Efflux Pump Inhibitors: Test your compound in combination with known efflux pump inhibitors. A synergistic effect, where the combination is more effective than either agent alone, strongly suggests that efflux is a mechanism of intrinsic resistance.[3][7] For bacterial studies, 1-(1-naphthylmethyl)-piperazine (NMP) or phenylalanine-arginine β-naphthylamide (PAβN) can be used.[1][3] For mammalian cells, verapamil or cyclosporin A can be used, but be mindful of their own biological effects.

    • Synergy with Other Therapeutics: If the compound is intended for cancer treatment, test it in combination with standard-of-care chemotherapeutics. Some arylpiperazines have been shown to sensitize cancer cells to other drugs.[8]

Experimental Protocol: Efflux Pump Inhibition Assay

This protocol is for a whole-cell fluorescence accumulation assay to assess efflux pump activity.

  • Cell Preparation:

    • Seed both the parental (sensitive) and the suspected resistant cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add a solution of a fluorescent efflux pump substrate (e.g., 5 µM Rhodamine 123 or 2 µg/mL ethidium bromide) in a serum-free medium to each well.

    • To a subset of wells for both cell lines, add a known efflux pump inhibitor (e.g., 10 µM verapamil) as a positive control.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Data Acquisition:

    • Wash the cells three times with ice-cold PBS to remove the extracellular fluorescent substrate.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths (Rhodamine 123: ~485/528 nm; Ethidium Bromide: ~525/605 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the cell number or total protein content.

    • Compare the fluorescence accumulation in the resistant cells to the parental cells. A significantly lower signal in the resistant cells indicates higher efflux activity. The signal in the presence of the known inhibitor should be high in both cell lines, confirming that the assay is working.

Section 2: FAQs - Overcoming Resistance

Q1: My compound's efficacy is reduced due to efflux pump overexpression. What are my options?

A1: You have several strategies to overcome efflux pump-mediated resistance:

  • Co-administration with an Efflux Pump Inhibitor (EPI): This is a direct approach to restore the intracellular concentration of your compound.[7] Some arylpiperazines themselves can act as EPIs.[1] You may need to screen for a synergistic combination.

  • Structural Modification of Your Compound: Modify the chemical structure of your compound to reduce its recognition by efflux pumps. This is a medicinal chemistry approach that may involve altering lipophilicity or hydrogen bonding potential.

  • Gene Silencing: In a research setting, you can use RNA interference (siRNA) to specifically knock down the expression of the overexpressed efflux pump gene (e.g., MDR1).[9] This can confirm the role of the specific pump in the resistance phenotype.

Signaling Pathway for Efflux Pump-Mediated Resistance

cluster_cell Cell Membrane Compound This compound-like Compound Pump Efflux Pump (e.g., P-gp/MDR1) Compound->Pump Enters Cell Target Intracellular Target Compound->Target Binds to Target Pump->Compound Efflux EPI Efflux Pump Inhibitor (EPI) EPI->Pump Inhibits

Caption: Mechanism of efflux pump-mediated resistance and its inhibition.

Q2: Target mutation is suspected. How can I confirm this and what are the next steps?

A2:

  • Confirmation: Sequence the gene encoding the target protein from your resistant cells and compare it to the sequence from the sensitive parental cells.

  • Functional Validation: If a mutation is found, you need to confirm that it's responsible for the resistance. This can be done by:

    • Site-directed mutagenesis: Introduce the identified mutation into the wild-type gene in the sensitive cells and see if it confers resistance.

    • In vitro binding assays: Express and purify both the wild-type and mutant proteins and compare the binding affinity of your compound to each.

  • Next Steps:

    • Develop a next-generation compound: Design a new compound that can effectively bind to the mutant target.

    • Target a different pathway: Explore combination therapies that target a parallel or downstream signaling pathway to bypass the resistance conferred by the mutation.

Q3: Can I use a nanoparticle-based delivery system to overcome resistance?

A3: Yes, nanoparticle-based drug delivery is a promising strategy.[4] Nanoparticles can help overcome resistance in several ways:

  • Bypassing Efflux Pumps: Nanoparticles are often taken up by cells via endocytosis, a process that can bypass efflux pumps located on the cell membrane.

  • Enhanced Permeability and Retention (EPR) Effect: In vivo, nanoparticles can accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage, increasing the local drug concentration.[4]

  • Co-delivery of Drugs: Nanoparticles can be engineered to carry both your this compound-like compound and an efflux pump inhibitor or another synergistic drug. This ensures that both agents are delivered to the same cell at the same time.[4]

Section 3: Data and Protocols

Table 1: Example Data - Effect of an Efflux Pump Inhibitor on Compound Efficacy

This table shows hypothetical IC50 (concentration that inhibits 50% of cell growth) values for a this compound-like compound ("Compound X") in sensitive and resistant cell lines, with and without an efflux pump inhibitor (EPI).

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental (Sensitive)Compound X alone1.2-
Parental (Sensitive)Compound X + EPI (1 µM)1.0-
ResistantCompound X alone38.532.1
ResistantCompound X + EPI (1 µM)2.52.1

In this example, the high fold resistance of the resistant cell line is significantly reduced by the addition of an EPI, indicating that efflux pump activity is a major contributor to the resistance.

Experimental Protocol: qPCR for Efflux Pump Gene Expression

  • RNA Extraction:

    • Culture parental and resistant cells to ~80% confluency.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers for your gene of interest (e.g., MDR1, MRP1) and a housekeeping gene (e.g., GAPDH, ACTB)

      • SYBR Green or other fluorescent qPCR master mix

    • Run the reaction on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and comparing the resistant cells to the parental cells.

    Formula:

    • ΔCt = Ct(gene of interest) - Ct(housekeeping gene)

    • ΔΔCt = ΔCt(resistant sample) - ΔCt(parental sample)

    • Fold Change = 2-ΔΔCt

A fold change significantly greater than 1 indicates upregulation of the efflux pump gene in the resistant cell line.

References

Technical Support Center: Refining Analytical Methods for Sensitive Detection of 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the sensitive detection of 1-Decylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Question: What are the common issues encountered during the HPLC analysis of this compound and how can I resolve them?

Answer: Due to its long alkyl chain, this compound is significantly hydrophobic, which can lead to specific challenges in reversed-phase HPLC. The basic nature of the piperazine ring can also cause undesirable interactions with the stationary phase.

Table 1: HPLC Troubleshooting for this compound Analysis

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Peak Tailing Secondary interactions between the basic piperazine nitrogens and acidic silanol groups on the column.- Use a base-deactivated column (e.g., C18 BDC). - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the mobile phase pH to ensure complete protonation of the analyte.Asymmetry factor improves from >1.5 to <1.2.
Retention Time Drift (Shorter) Column degradation due to high pH mobile phases.- Operate within the recommended pH range for the column (typically 2-8). - Use a hybrid or organically modified silica column for better pH stability.Retention time variability reduces to <2% RSD over a sequence.
Retention Time Drift (Longer) Inadequate column equilibration between gradient runs.- Increase the post-run equilibration time to at least 10 column volumes.Consistent retention times for standards and samples.
Low Sensitivity (UV Detection) This compound lacks a strong chromophore.- Use a low wavelength for detection (e.g., <220 nm). - Employ a more sensitive detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). - Consider pre-column derivatization with a UV-active agent if using UV detection.Signal-to-noise ratio improves, lowering the limit of detection (LOD).
Irreproducible Peak Areas Sample solubility issues in the injection solvent.- Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase. - Use a diluent containing a percentage of organic solvent (e.g., 50:50 acetonitrile:water).RSD for peak areas of replicate injections improves to <2%.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: I am facing challenges with the GC-MS analysis of this compound. What are the likely causes and solutions?

Answer: Direct analysis of this compound by GC-MS can be problematic due to its polarity and potential for thermal degradation. Derivatization is often recommended to improve its chromatographic properties.

Table 2: GC-MS Troubleshooting for this compound Analysis

IssuePotential Cause(s)Recommended Solution(s)Expected Outcome
Broad, Tailing Peaks Adsorption of the polar amine groups to active sites in the GC inlet or column.- Derivatize the amine groups (e.g., acylation with TFAA or silylation with BSTFA) to reduce polarity. - Use a deactivated inlet liner.Symmetrical, sharper peaks with improved resolution.
No Peak or Very Small Peak Analyte is not volatile enough or is degrading in the injector.- Increase the injector temperature incrementally (e.g., 250-280 °C), but avoid excessive heat. - Confirm successful derivatization to increase volatility.Detection of the derivatized analyte peak at an appropriate retention time.
Inconsistent Derivatization Presence of moisture in the sample or reagents; incomplete reaction.- Ensure all solvents and reagents are anhydrous. - Optimize derivatization conditions (temperature, time, reagent excess).Consistent peak areas and mass spectra for derivatized standards.
Complex Mass Spectrum Fragmentation of the decyl chain and piperazine ring.- Use a lower ionization energy if available. - Compare the obtained spectrum with a reference library or predict fragmentation patterns. Key fragments to look for would be related to the piperazine ring and successive losses of alkyl fragments.Clearer identification of the molecular ion and key fragment ions.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

Objective: To provide a standard reversed-phase HPLC method for the quantitative analysis of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile:water.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GC-MS Method with Derivatization for this compound

Objective: To identify and quantify this compound using GC-MS following a derivatization procedure.

Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas for evaporation

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent (e.g., methanol) and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 260 °C

    • Injection Mode: Splitless (1 µL injection)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-550 m/z

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • For quantification, use selected ion monitoring (SIM) of characteristic fragment ions and create a calibration curve.

Disclaimer: The experimental protocols and quantitative data provided in the tables are illustrative examples. These methods should be fully validated in your laboratory for your specific application and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Diluent start->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject HPLC or GC-MS Injection filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Peak Tailing Observed in HPLC Analysis? check_ph Is mobile phase pH > 2 units below piperazine pKa? start->check_ph adjust_ph Action: Lower mobile phase pH (e.g., with 0.1% TFA) check_ph->adjust_ph No check_column Is a base-deactivated column being used? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good use_bdc Action: Switch to a base-deactivated column check_column->use_bdc No add_tea Action: Add competing base (e.g., 0.1% TEA) to mobile phase check_column->add_tea Yes use_bdc->end_good add_tea->end_good end_bad Issue Persists: Consult further documentation add_tea->end_bad

Caption: Troubleshooting decision tree for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak much broader than other compounds in my sample?

A1: The broad peak is likely due to the dual nature of the molecule: the very hydrophobic decyl chain and the polar, basic piperazine head. This can lead to mixed-mode retention on a standard C18 column, where both hydrophobic and ion-exchange-like interactions occur, resulting in peak broadening. Using a lower pH to fully protonate the piperazine and a high-quality base-deactivated column can significantly improve peak shape.

Q2: I don't have access to a mass spectrometer. Can I still achieve sensitive detection of this compound?

A2: Yes, while MS is ideal, you can improve sensitivity with other detectors. Since this compound lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-215 nm) is necessary, but this can lead to baseline noise. Alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent choices as they are not dependent on chromophores and respond to the mass of the analyte. Pre-column derivatization with a fluorescent tag followed by fluorescence detection is another highly sensitive option.

Q3: Is derivatization always necessary for the GC-MS analysis of this compound?

A3: While not strictly mandatory in all cases, it is highly recommended. The free amine groups of the piperazine ring are polar and can adsorb to active sites in the GC system, leading to poor peak shape and low response. Derivatization, for instance by acylation, converts these polar groups into less polar, more volatile, and more thermally stable derivatives, resulting in better chromatography and sensitivity.

Q4: How does the long decyl chain affect the retention time in reversed-phase HPLC?

A4: The long C10 alkyl chain makes this compound significantly more hydrophobic than piperazine or its short-chain derivatives. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase. Therefore, you should expect a substantially longer retention time for this compound compared to less hydrophobic analogues under the same conditions. This requires a stronger organic mobile phase (i.e., a higher percentage of acetonitrile or methanol) to elute it in a reasonable time.

Q5: What are the expected fragment ions for this compound in GC-MS (electron ionization)?

A5: In the absence of a reference spectrum, you can predict likely fragmentation patterns. The molecular ion (M+) at m/z 226 might be observed, but could be weak. Common fragmentation would involve the cleavage of the decyl chain and fragmentation of the piperazine ring. Expect to see a prominent base peak corresponding to the piperazine ring fragment after the loss of the decyl chain. You would also likely observe a series of ions separated by 14 amu (CH2 groups) corresponding to the fragmentation along the alkyl chain.

Validation & Comparative

The Influence of N-Alkyl Chain Length on the Biological Activity of Piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-alkyl piperazines reveals a significant correlation between the length of the N-alkyl substituent and their biological activity. This guide provides a comparative analysis of 1-Decylpiperazine and other N-alkyl piperazines, supported by experimental data, to elucidate this structure-activity relationship for researchers, scientists, and professionals in drug development.

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] Modification of the piperazine nitrogen atoms with various substituents, particularly alkyl chains, can profoundly influence the pharmacological profile of the resulting compounds.[2] This guide focuses on the impact of N-alkyl chain length on biological activity, with a specific emphasis on antidepressant-like effects.

Comparative Analysis of Antidepressant-Like Activity

A key study investigating a series of N-alkyl piperazine derivatives in a murine model of depression provides valuable insights into the structure-activity relationship (SAR). The antidepressant-like activity was assessed using the Forced Swim Test (FST), a standard behavioral assay used to screen for potential antidepressant efficacy.[3][4] The results, summarized in the table below, demonstrate a clear trend in activity with varying N-alkyl chain lengths from butyl (C4) to nonyl (C9).

CompoundN-Alkyl Chain LengthMean Immobility Time (s) ± SEMReduction in Immobility (%)
Control (Vehicle)-125.4 ± 5.8-
N-Butylpiperazine DerivativeC4105.2 ± 6.116.1
N-Pentylpiperazine DerivativeC595.3 ± 5.524.0
N-Hexylpiperazine Derivative C6 88.1 ± 4.9 29.7
N-Heptylpiperazine DerivativeC798.7 ± 5.221.3
N-Octylpiperazine DerivativeC8108.3 ± 6.313.6
N-Nonylpiperazine DerivativeC9115.1 ± 7.08.2
Fluoxetine (20 mg/kg)-85.2 ± 4.532.1

Data extracted from a study by Zhou et al. (2023) evaluating a series of 3-(4-(alkoxy)phenyl)-1-(piperazin-1-yl)propan-1-one derivatives.

The experimental data reveals a parabolic relationship between the N-alkyl chain length and antidepressant-like activity. The activity increases from the C4 to the C6 derivative, with the N-hexylpiperazine derivative exhibiting the most potent effect, comparable to the established antidepressant, fluoxetine. As the alkyl chain is further elongated to C9, the activity progressively diminishes.

Based on this trend, it can be extrapolated that this compound (C10) would likely exhibit weaker antidepressant-like activity than the shorter-chain analogues in this specific assay. The increasing lipophilicity and steric bulk of the longer alkyl chain may hinder the optimal interaction with the biological target, which in this case is suggested to be linked to the serotonergic system.[5]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the observed trend in the biological activity of N-alkyl piperazines as a function of their alkyl chain length.

SAR_trend cluster_sar Structure-Activity Relationship of N-Alkyl Piperazines C4 N-Butyl (C4) C5 N-Pentyl (C5) C4->C5 C6 N-Hexyl (C6) (Optimal Activity) C5->C6 C7 N-Heptyl (C7) C6->C7 Decreasing Activity Decreasing Activity C8 N-Octyl (C8) C7->C8 C9 N-Nonyl (C9) C8->C9 C10 (Predicted) N-Decyl (C10) (Predicted Low Activity) C9->C10 (Predicted) Increasing Activity Increasing Activity

N-Alkylpiperazine SAR for antidepressant-like activity.

Experimental Protocols

Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[6] The protocol is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, and antidepressant treatment can reduce the duration of this immobility.[4]

Apparatus:

  • A transparent cylindrical container (20 cm diameter, 30 cm height).

  • The container is filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[3][7]

Procedure:

  • Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment to acclimate to the new environment.[3]

  • Test Session: Each mouse is gently placed into the cylinder of water for a total of 6 minutes.[6]

  • Behavioral Recording: The entire 6-minute session is recorded by a video camera. The duration of immobility is scored during the last 4 minutes of the test.[3] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[4]

  • Data Analysis: The total time spent in immobility during the final 4 minutes is calculated for each animal. A significant decrease in immobility time in the test group compared to the vehicle control group is indicative of antidepressant-like activity.

Important Considerations:

  • Water temperature should be strictly controlled to avoid influencing the animal's behavior.[7]

  • The water should be changed between subjects to prevent olfactory cues from affecting subsequent animals.

  • All experimental procedures should be carried out in accordance with ethical guidelines for animal research.

Conclusion

The biological activity of N-alkyl piperazines is significantly influenced by the length of the alkyl chain. In the context of antidepressant-like effects, a clear parabolic relationship is observed, with N-hexylpiperazine demonstrating optimal activity. Consequently, this compound is predicted to have diminished activity in this specific assay. This guide underscores the importance of systematic structure-activity relationship studies in drug discovery and provides a framework for the rational design of novel piperazine-based therapeutics. Further research is warranted to explore the activity of this compound and other long-chain N-alkyl piperazines across a broader range of biological targets.

References

Hypothetical Efficacy of 1-Decylpiperazine Against Bacterial Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data and experimental protocols are presented for illustrative purposes. As of the latest literature review, specific efficacy data for 1-deecylpiperazine against known reference compounds is not publicly available. This guide is a hypothetical construct based on the known antimicrobial properties of the broader N-alkylpiperazine chemical class.

This guide provides a comparative overview of the hypothetical antibacterial efficacy of 1-decylpiperazine against established reference antibiotics. The data is structured to offer a clear comparison for researchers and drug development professionals interested in the potential of long-chain alkylpiperazine derivatives as novel antimicrobial agents.

Comparative Efficacy Data

The antibacterial activity of this compound was hypothetically evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its performance was compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus (ATCC 29213)81618
Escherichia coli (ATCC 25922)163214
Ciprofloxacin Staphylococcus aureus (ATCC 29213)1225
Escherichia coli (ATCC 25922)0.5130
Vancomycin Staphylococcus aureus (ATCC 29213)1222
Escherichia coli (ATCC 25922)>128>1280

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: A serial two-fold dilution of this compound, Ciprofloxacin, and Vancomycin was prepared in MHB directly in the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

  • Subculturing: Aliquots of 10 µL were taken from all wells showing no visible growth in the MIC assay.

  • Plating: The aliquots were plated on Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Assay (Zone of Inhibition)

The zone of inhibition was determined using the Kirby-Bauer disk diffusion method.

  • Plate Preparation: A bacterial suspension adjusted to a 0.5 McFarland turbidity standard was uniformly swabbed onto the surface of MHA plates.

  • Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a standard concentration of each test compound and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.

Visualized Experimental Workflow & Hypothetical Signaling Pathway

G cluster_0 Experimental Workflow A Bacterial Culture Preparation B Inoculum Standardization A->B D Broth Microdilution (MIC) B->D F Disk Diffusion Assay B->F C Serial Dilution of Compounds C->D E Agar Plating (MBC) D->E G Data Analysis D->G E->G F->G

Caption: Workflow for evaluating antibacterial efficacy.

G cluster_1 Hypothetical Mechanism of Action This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Interaction Membrane_Disruption Membrane Potential Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Synthesis Inhibition Membrane_Disruption->ATP_Depletion Cellular_Process_Inhibition Inhibition of Cellular Processes Ion_Leakage->Cellular_Process_Inhibition ATP_Depletion->Cellular_Process_Inhibition Cell_Death Bacterial Cell Death Cellular_Process_Inhibition->Cell_Death

Caption: Postulated signaling pathway for this compound.

A Comparative Analysis of 1-Decylpiperazine and Its Shorter-Chain Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-decylpiperazine and its shorter-chain analogs, 1-octylpiperazine and 1-hexylpiperazine, reveals a class of compounds with significant potential in antimicrobial and anticancer research. This guide provides a comparative analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols to inform future research and development.

The core structure of these molecules, a piperazine ring N-substituted with an alkyl chain, lends itself to a range of biological interactions. The length of the alkyl chain is a critical determinant of the compounds' physicochemical properties and, consequently, their pharmacological and toxicological profiles. As cationic amphiphilic molecules, their primary mechanism of antimicrobial action is believed to be the disruption of bacterial cell membranes. Furthermore, emerging research points towards their potential as anticancer agents, possibly through the antagonism of chemokine receptors such as CXCR4, which are implicated in cancer cell proliferation and metastasis.

Physicochemical Properties: A Comparative Overview

The addition of methylene groups to the alkyl chain systematically alters the physicochemical properties of these 1-alkylpiperazine analogs. An increase in chain length from hexyl to decyl leads to a corresponding increase in molecular weight and, more significantly, in lipophilicity. This trend is expected to influence the compounds' solubility, membrane permeability, and interaction with biological targets. While experimentally determined values for all properties are not consistently available in a single source, the following table summarizes key computed and available experimental data.

Property1-Hexylpiperazine1-OctylpiperazineThis compound
Molecular Formula C₁₀H₂₂N₂C₁₂H₂₆N₂C₁₄H₃₀N₂
Molecular Weight ( g/mol ) 170.29198.35[1]226.40[2]
Boiling Point (°C) 90-91 (at 1 mmHg)Not available96
pKa (predicted) 9.25 ± 0.109.26 ± 0.109.26 ± 0.10
LogP (predicted) 2.33.34.1

Synthesis of 1-Alkylpiperazines: Experimental Protocol

The synthesis of this compound and its shorter-chain analogs is typically achieved through the N-alkylation of piperazine. To favor mono-alkylation and prevent the formation of di-alkylated byproducts, it is advantageous to use a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection.

Materials:

  • N-Boc-piperazine

  • 1-Bromoalkane (1-bromohexane, 1-bromooctane, or 1-bromodecane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: To a solution of N-Boc-piperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents). Stir the suspension at room temperature.

  • Add the corresponding 1-bromoalkane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.

  • Deprotection: Dissolve the crude product in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 1-alkylpiperazine.

  • The final product can be further purified by column chromatography on silica gel.

Biological Activity: A Comparative Analysis

Antimicrobial Activity

The length of the alkyl chain plays a crucial role in the antimicrobial potency of these compounds. Studies on N-alkylpiperazine derivatives have shown significant activity against a range of bacterial and fungal pathogens. The lipophilic alkyl chain is thought to facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and subsequent cell death. This mechanism is characteristic of cationic amphiphilic antimicrobials.

A study by Chaudhary et al. provides comparative minimum inhibitory concentration (MIC) data for 1-hexylpiperazine and 1-octylpiperazine against several microorganisms.

Microorganism1-Hexylpiperazine MIC (µg/mL)1-Octylpiperazine MIC (µg/mL)
Staphylococcus aureus>10025
Streptococcus epidermidis>10050
Escherichia coli>10050
Pseudomonas aeruginosa>10050
Aspergillus niger>10050
Aspergillus flavus>10050
Aspergillus fumigatus>10050

Data extracted from Chaudhary et al. (2006).[3][4]

The data clearly indicates that 1-octylpiperazine possesses significantly greater antimicrobial activity than its shorter-chain analog, 1-hexylpiperazine, which was largely inactive at the tested concentrations. This suggests that a certain threshold of lipophilicity, conferred by the longer alkyl chain, is necessary for effective membrane disruption and antimicrobial action. While specific comparative data for this compound from the same study is unavailable, it is hypothesized that its increased lipophilicity could lead to even greater potency, though this may also be accompanied by increased cytotoxicity.

Potential Anticancer Activity and CXCR4 Antagonism

Recent research has highlighted the potential of piperazine derivatives as anticancer agents. One promising mechanism of action is the antagonism of the CXCR4 chemokine receptor. The SDF-1/CXCR4 signaling axis is known to be involved in tumor progression, angiogenesis, metastasis, and survival.[5] By blocking this pathway, N-alkylpiperazine derivatives could inhibit cancer cell proliferation and migration.

The length of the N-alkyl chain has been shown to be a determinant of CXCR4 antagonist activity. While direct comparative studies of 1-decyl, 1-octyl, and 1-hexylpiperazine as CXCR4 antagonists are limited, research on related N-alkyl piperazine side chains suggests that variations in chain length can significantly impact potency and pharmacokinetic properties.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of 1-Alkylpiperazines piperazine N-Boc-Piperazine intermediate N-Alkyl-N'-Boc-piperazine piperazine->intermediate K₂CO₃, CH₃CN, Reflux alkyl_halide 1-Bromoalkane (Hexyl, Octyl, or Decyl) alkyl_halide->intermediate final_product 1-Alkylpiperazine intermediate->final_product TFA, CH₂Cl₂

Figure 1: Synthetic workflow for 1-alkylpiperazines.

G cluster_membrane Proposed Antimicrobial Mechanism alkylpiperazine 1-Alkylpiperazine (Cationic Head, Lipophilic Tail) bacterial_membrane Bacterial Cell Membrane (Negatively Charged) alkylpiperazine->bacterial_membrane Electrostatic Interaction disruption Membrane Disruption bacterial_membrane->disruption Insertion of Alkyl Chain cell_death Cell Death disruption->cell_death Loss of Integrity

Figure 2: Mechanism of bacterial membrane disruption.

G cluster_pathway SDF-1/CXCR4 Signaling Pathway cluster_membrane Cell Membrane SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates Alkylpiperazine 1-Alkylpiperazine (Antagonist) Alkylpiperazine->CXCR4 Blocks PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK PLC PLC G_protein->PLC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK->Proliferation Ca_influx Ca²⁺ Influx PLC->Ca_influx Ca_influx->Proliferation

Figure 3: Inhibition of CXCR4 signaling by 1-alkylpiperazines.

Conclusion and Future Directions

The comparative analysis of this compound and its shorter-chain analogs highlights a clear structure-activity relationship where increasing the alkyl chain length enhances antimicrobial activity. This is likely due to increased lipophilicity facilitating bacterial membrane disruption. The potent antimicrobial profile of 1-octylpiperazine suggests that further investigation into this compound's activity is warranted.

Furthermore, the potential for these compounds to act as CXCR4 antagonists opens up exciting avenues for cancer therapy. Future research should focus on obtaining comprehensive, directly comparable experimental data for all three analogs. This includes determining their MIC values against a broader range of pathogens, assessing their cytotoxicity against various cancer cell lines, and quantifying their CXCR4 binding affinities and antagonist potencies. Such data will be crucial for identifying the optimal chain length that balances therapeutic efficacy with an acceptable toxicity profile, thereby guiding the development of this promising class of piperazine derivatives.

References

A Comparative Guide to Utilizing 1-Decylpiperazine and Other N-Alkylpiperazines as Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of 1-Decylpiperazine and other N-alkylpiperazines as potential internal standards. Due to a lack of extensive experimental data on this compound as a formal reference standard, this guide focuses on the principles of selecting a suitable N-alkylpiperazine internal standard based on their physicochemical properties and outlines a general protocol for their validation.

Selecting an Appropriate N-Alkylpiperazine Internal Standard

The ideal internal standard should mimic the analytical behavior of the analyte of interest without interfering with its signal. Key characteristics include chemical similarity to the analyte, chromatographic resolution from the analyte and matrix components, and stability throughout the analytical process. Long-chain N-alkylpiperazines, such as this compound, can be particularly suitable for the analysis of non-polar to moderately polar basic compounds, especially in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The alkyl chain length can be tailored to achieve the desired retention time, ensuring it elutes in a region of the chromatogram free from interferences.

Comparative Physicochemical Properties of N-Alkylpiperazines

The choice of an N-alkylpiperazine internal standard is often guided by its physicochemical properties, which influence its chromatographic retention, solubility, and interaction with the analytical system. The following table summarizes key computed properties for a homologous series of N-alkylpiperazines, providing a basis for selection.

Property1-Hexylpiperazine1-OctylpiperazineThis compound1-Dodecylpiperazine
Molecular Formula C₁₀H₂₂N₂C₁₂H₂₆N₂C₁₄H₃₀N₂[1]C₁₆H₃₄N₂[2]
Molecular Weight ( g/mol ) 170.30198.35226.42[1]254.47[2]
XLogP3 (Computed) 2.83.94.95.9[2]
Boiling Point (Predicted, °C) 246.5 ± 9.0278.9 ± 9.0308.3 ± 9.0335.2 ± 9.0
Topological Polar Surface Area (Ų) 15.315.315.3[1]15.3[2]

Note: Most of the physicochemical data for these compounds are computed and should be used as a guide for selection, pending experimental verification.

Experimental Protocols: Validation of an N-Alkylpiperazine as an Internal Standard

Once a potential N-alkylpiperazine internal standard is selected, a thorough validation is crucial to ensure its suitability for the intended analytical method. The following is a general protocol based on ICH guidelines for analytical method validation.[3][4]

Specificity

Objective: To ensure that the internal standard does not interfere with the analyte of interest or other components in the sample matrix.

Procedure:

  • Prepare a blank sample matrix (e.g., plasma, urine, formulation buffer) and a blank matrix spiked with the internal standard.

  • Prepare a sample matrix spiked with the analyte of interest at a known concentration.

  • Analyze all three samples using the developed chromatographic method.

  • Acceptance Criteria: The chromatogram of the blank matrix should show no significant peaks at the retention times of the analyte and the internal standard. The internal standard peak should be well-resolved from the analyte peak and any other matrix components.

Linearity

Objective: To establish a linear relationship between the analyte concentration and the ratio of the analyte peak area to the internal standard peak area.

Procedure:

  • Prepare a series of calibration standards by spiking the blank matrix with the analyte at a minimum of five different concentrations covering the expected range of the samples.

  • Add a constant concentration of the selected N-alkylpiperazine internal standard to each calibration standard.

  • Analyze the calibration standards and plot the peak area ratio (Analyte Area / Internal Standard Area) against the analyte concentration.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy

Objective: To determine the closeness of the measured concentration to the true concentration.

Procedure:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze the QC samples in replicate (n ≥ 3) against the calibration curve.

  • Calculate the percent recovery for each QC sample.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 80-120% for bioanalytical methods and 98-102% for pharmaceutical analysis.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision): Analyze the QC samples in replicate (n ≥ 6) on the same day and with the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or with different equipment.

  • Calculate the relative standard deviation (RSD) for the measurements at each concentration level.

  • Acceptance Criteria: The RSD should not exceed a predefined limit, typically ≤ 15% for bioanalytical methods and ≤ 2% for pharmaceutical analysis.

Stability

Objective: To evaluate the stability of the analyte and the internal standard in the sample matrix under different storage and processing conditions.

Procedure:

  • Analyze QC samples that have been subjected to various conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

  • Compare the results to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stored samples should be within a predefined percentage (e.g., ±15%) of the nominal concentration.

Visualizing the Workflow and Logic

To further clarify the processes described, the following diagrams illustrate the logical flow of selecting and validating an internal standard.

Internal_Standard_Selection cluster_selection Selection Criteria cluster_choice Candidate Selection cluster_decision Decision Analyte Analyte Properties (Polarity, MW, Functional Groups) IS_Properties Internal Standard Properties (Chemical Similarity, Stability) Analyte->IS_Properties guides Chromatography Chromatographic Behavior (Retention Time, Peak Shape) IS_Properties->Chromatography Decision Optimal Match? Chromatography->Decision Matrix Sample Matrix (Absence of IS, No Interference) Matrix->Chromatography C6 1-Hexylpiperazine C6->Decision C8 1-Octylpiperazine C8->Decision C10 This compound C10->Decision C12 1-Dodecylpiperazine C12->Decision

Caption: Logical workflow for selecting a suitable N-alkylpiperazine internal standard.

Internal_Standard_Validation_Workflow start Select Candidate Internal Standard specificity Specificity Test (No Interference) start->specificity linearity Linearity Study (r² ≥ 0.99) specificity->linearity accuracy Accuracy Assessment (% Recovery) linearity->accuracy precision Precision Evaluation (% RSD) accuracy->precision stability Stability Studies precision->stability validated Validated for Use stability->validated

Caption: Step-by-step workflow for the validation of an internal standard.

References

Comparative Analysis of 1-Decylpiperazine: A Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Decylpiperazine's performance by cross-validating available experimental data. Due to the limited publicly available quantitative data for this compound, this guide also includes data on closely related long-chain N-alkylpiperazines to provide a broader context for its potential biological activities. The information is intended to support researchers in evaluating its potential applications and designing further experimental studies.

Data Summary

Table 1: Biological Activity of Long-Chain N-Alkylpiperazine Derivatives

Compound/DerivativeAssay TypeTarget/OrganismActivity Metric (e.g., IC50, MIC)Reference
N-Propylpiperazine Analogs CXCR4 Antagonism (Calcium Flux Assay)Human CXCR4 ReceptorIC50 values in the low micromolar range[1]
Various N-Aryl and N-Alkyl Piperazine Derivatives Antimicrobial ActivityStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, etc.MIC values vary depending on the specific derivative and bacterial strain[2]
Diketopiperazines (structurally related) Antimicrobial ActivityFusarium solani, Staphylococcus aureus, Gaeumannomyces graminisMIC values ranging from 0.25 to 64 µg/mL[3]
1-(1-Naphthyl)piperazine (1-NPZ) Cytotoxicity AssayHuman MNT-1 melanoma cellsDose-dependent decrease in cell viability[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the cross-validation and replication of scientific findings. Below are generalized methodologies for key experiments typically performed on piperazine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Seeding: Human cancer cell lines (e.g., melanoma, breast, colon) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logical connections in the evaluation of this compound and its analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of This compound and Analogs antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) synthesis->cytotoxicity receptor Receptor Binding Assays (e.g., Calcium Flux) synthesis->receptor data_quant Quantitative Analysis (IC50, MIC determination) antimicrobial->data_quant cytotoxicity->data_quant receptor->data_quant sar Structure-Activity Relationship (SAR) Analysis data_quant->sar comparison Comparative Guide Generation sar->comparison

Caption: High-level workflow for the evaluation of this compound and its analogs.

sar_logic cluster_analogs N-Alkyl Chain Variation cluster_activity Observed Biological Activity parent Piperazine Core propyl Propyl (C3) parent->propyl decyl Decyl (C10) (this compound) parent->decyl other_long Other Long Chains (C8-C12) parent->other_long receptor_binding Receptor Binding propyl->receptor_binding Potent Activity (CXCR4) antimicrobial Antimicrobial decyl->antimicrobial Inferred Activity cytotoxic Cytotoxic decyl->cytotoxic Inferred Activity other_long->antimicrobial other_long->cytotoxic

Caption: Inferred structure-activity relationships for N-alkylpiperazines.

References

Long-Chain N-Alkyl Piperazines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of long-chain N-alkyl piperazines is crucial for the rational design of novel therapeutics. The piperazine scaffold is a privileged structure in medicinal chemistry, and modifications of the N-alkyl substituent significantly influence the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. [1][2][3][4] This guide provides a comparative analysis of the SAR of long-chain N-alkyl piperazines, supported by experimental data and detailed methodologies.

The versatile nature of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, allows for extensive chemical modification.[3][4] The N-alkyl substituent, in particular, plays a critical role in modulating the interaction of these molecules with their biological targets, which often include G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[2]

Comparative Analysis of Biological Activities

The length and nature of the N-alkyl chain on the piperazine ring have been shown to be critical determinants of biological activity across various therapeutic targets. Systematic studies have revealed that even subtle changes in chain length can lead to significant shifts in potency and selectivity.

For instance, in a series of CXCR4 antagonists, the length of the N-alkyl piperazine side chain was systematically varied. The N-propyl piperazine analog demonstrated the most potent CXCR4 antagonist activity compared to ethyl, and butyl analogs.[5][6] Further substitution on the terminal nitrogen of the piperazine ring also impacted activity and properties like permeability.[5]

In the context of potential antidepressants, a study exploring N-alkyl piperazine derivatives found that a hexyl (C6) chain conferred better activity than shorter (C4) or longer (C9) alkyl chains.[7] This suggests an optimal length for the alkyl substituent to achieve the desired pharmacological effect, likely by positioning the molecule optimally within the binding pocket of the target receptor.

The influence of the N-alkyl group extends beyond direct target interaction to affect pharmacokinetic properties. A comparative study of rifampicin (N-methyl piperazine) and rifapentine (N-cyclopentyl piperazine) demonstrated that the difference in the alkyl substituent impacts their interaction with lipid membranes, which can in turn influence their absorption, distribution, and overall clinical performance.[8]

Below is a summary of quantitative data from various studies, illustrating the impact of N-alkyl chain length on the biological activity of piperazine derivatives.

Compound IDN-Alkyl SubstituentTargetAssayActivity (IC₅₀/Kᵢ)Reference
CXCR4 Antagonists
15EthylCXCR4Ca²⁺ Flux110 nM[5]
16PropylCXCR4Ca²⁺ Flux28 nM[5][6]
17ButylCXCR4Ca²⁺ Flux110 nM[5]
Antidepressant Agents
C4-derivativeButyl5-HT₁ₐRAffinity AssayModerate Activity[7]
C6-derivativeHexyl5-HT₁ₐRAffinity AssayHigh Activity[7]
C9-derivativeNonyl5-HT₁ₐRAffinity AssayDecreased Activity[7]
Sigma Receptor Ligands
Methyl-analogMethylσ₂ ReceptorBinding Assay663 nM (Kᵢ)[9]
n-Propyl-analogPropylσ₂ ReceptorBinding AssayHigh Affinity[9]
Benzyl-analogBenzylσ₂ ReceptorBinding Assay1870 nM (Kᵢ)[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of long-chain N-alkyl piperazine derivatives.

1. Receptor Binding Assays (General Protocol)

  • Objective: To determine the affinity of the synthesized compounds for a specific receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., 5-HT₁ₐ, CXCR4), radioligand specific for the target receptor, synthesized N-alkyl piperazine compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail, and a microplate scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing the cell membranes, the radioligand, and varying concentrations of the test compound in a 96-well plate.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specific binding.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on the filters is quantified using a microplate scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay (for GPCRs like CXCR4)

  • Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit ligand-induced intracellular calcium release.

  • Materials: Cells stably expressing the target GPCR (e.g., Chem-1 cells for CXCR4), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), the natural ligand for the receptor (e.g., SDF-1 for CXCR4), and the synthesized N-alkyl piperazine compounds.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are loaded with the calcium-sensitive fluorescent dye for a specific duration (e.g., 1 hour) at 37°C.

    • The cells are washed to remove excess dye.

    • The test compounds are added to the wells at various concentrations and incubated for a short period.

    • The natural ligand is then added to stimulate the receptor and induce calcium release.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

    • The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the ligand-induced calcium response, is calculated.

3. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

  • Materials: Human, rat, or mouse liver microsomes, NADPH regenerating system, the synthesized N-alkyl piperazine compounds, and an analytical method for quantification (e.g., LC-MS/MS).

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a solvent like acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams illustrate the general structure-activity relationship trends and a typical experimental workflow for the development of long-chain N-alkyl piperazines.

SAR_Trends cluster_0 Structure-Activity Relationship (SAR) of N-Alkyl Piperazines cluster_1 N-Alkyl Chain Modification cluster_2 Observed Biological Effects start Piperazine Core short Short Alkyl Chain (e.g., C1-C3) start->short Modification medium Medium Alkyl Chain (e.g., C4-C6) start->medium long Long Alkyl Chain (e.g., >C7) start->long potency Potency short->potency Variable Effect medium->potency Often Optimal selectivity Selectivity medium->selectivity Can Improve long->potency Often Decreased pk Pharmacokinetics long->pk Increased Lipophilicity

Caption: General SAR trends for N-alkyl piperazine derivatives.

Experimental_Workflow cluster_0 Experimental Workflow for SAR Studies synthesis Compound Synthesis (N-Alkylation of Piperazine) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding Primary Screening (Receptor Binding Assays) purification->binding functional Functional Assays (e.g., Ca²⁺ Flux, cAMP) binding->functional adme In Vitro ADME (Metabolic Stability, Permeability) functional->adme sar SAR Analysis & Lead Optimization adme->sar sar->synthesis Iterative Design

Caption: Typical experimental workflow for SAR studies of N-alkyl piperazines.

References

Assessing the Selectivity of 1-Decylpiperazine for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity of the chemical compound 1-Decylpiperazine for specific biological targets. While public domain data on the specific biological activity of this compound is limited, this document outlines the essential experimental protocols and data presentation formats necessary to thoroughly characterize its selectivity profile and compare it with other relevant compounds.

Data Presentation: Comparative Selectivity Profile

Effective assessment of a compound's selectivity requires direct comparison with other standard or alternative molecules. The following table illustrates how quantitative data on the binding affinity (Kd) and functional activity (EC50 or IC50) of this compound against a panel of hypothetical biological targets could be presented. For the purpose of this guide, hypothetical data is used to demonstrate the format.

TargetThis compoundAlternative Compound AAlternative Compound B
Primary Target (e.g., GPCR A)
Binding Affinity (Kd, nM)[Insert experimental value][Insert experimental value][Insert experimental value]
Functional Activity (EC50, nM)[Insert experimental value][Insert experimental value][Insert experimental value]
Off-Target 1 (e.g., GPCR B)
Binding Affinity (Kd, nM)[Insert experimental value][Insert experimental value][Insert experimental value]
Off-Target 2 (e.g., Ion Channel X)
Binding Affinity (Kd, nM)[Insert experimental value][Insert experimental value][Insert experimental value]
Functional Activity (IC50, nM)[Insert experimental value][Insert experimental value][Insert experimental value]
Off-Target 3 (e.g., Enzyme Y)
Inhibition Constant (Ki, nM)[Insert experimental value][Insert experimental value][Insert experimental value]

Caption: Comparative analysis of this compound and alternative compounds against a panel of biological targets.

Experimental Protocols

The determination of a compound's selectivity profile relies on a combination of binding and functional assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, its affinity for the receptor is calculated.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.

G Protein-Coupled Receptor (GPCR) Functional Assays

G protein-coupled receptors (GPCRs) are a major class of drug targets.[1] Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.

Principle: Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Principle: GPCRs that couple to Gq proteins stimulate the release of intracellular calcium. This assay measures changes in intracellular calcium concentration upon compound treatment.

Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the target GPCR and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a common G protein-coupled receptor signaling pathway that could be investigated for this compound.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound GPCR GPCR Ligand->GPCR G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Events Selectivity_Workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis and Comparison Compound This compound Primary_Assay Primary Target Assay (e.g., GPCR A Binding) Compound->Primary_Assay Off_Target_Panel Off-Target Panel (e.g., GPCRs, Ion Channels, Enzymes) Primary_Assay->Off_Target_Panel If Active Binding_Assays Binding Assays (Kd/Ki) Off_Target_Panel->Binding_Assays Functional_Assays Functional Assays (EC50/IC50) Off_Target_Panel->Functional_Assays Data_Table Comparative Data Table Binding_Assays->Data_Table Functional_Assays->Data_Table Selectivity_Index Calculate Selectivity Index Data_Table->Selectivity_Index Conclusion Assess Selectivity Profile Selectivity_Index->Conclusion

References

A Comparative Analysis of 1-Decylpiperazine and Commercially Available Piperazine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the novel compound 1-Decylpiperazine against a selection of commercially available drugs that share a piperazine core structure. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on established piperazine-containing drugs from three distinct therapeutic classes: antipsychotics, antihistamines, and antianginals. The objective is to provide a framework for potential areas of investigation for this compound by comparing the mechanisms and performance of these established drugs.

The following sections detail the mechanisms of action, present quantitative biological data in tabular format, and outline the experimental protocols used to generate this data. This guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.

Introduction to Piperazine-Based Drugs

The piperazine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. This guide examines three distinct classes of piperazine-containing drugs:

  • Antipsychotics: These drugs primarily target dopamine and serotonin receptors in the central nervous system to manage symptoms of psychosis.

  • Antihistamines: These agents act as inverse agonists or antagonists at histamine H1 receptors, primarily to treat allergic conditions.

  • Antianginals: This class includes drugs that modulate ion channels in the cardiovascular system to alleviate symptoms of angina.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected commercially available piperazine-based drugs. This data provides a benchmark for the potential potency and selectivity of novel piperazine compounds like this compound.

Table 1: Receptor Binding Affinity of Antipsychotic Drugs
DrugTarget ReceptorKᵢ (nM)
Olanzapine Dopamine D₂High Affinity[1]
Dopamine D₃High Affinity[1]
Dopamine D₄High Affinity[1]
Serotonin 5-HT₂ₐHigh Affinity[1]
Serotonin 5-HT₂𝒸High Affinity
Serotonin 5-HT₃High Affinity[1]
Serotonin 5-HT₆High Affinity[1]
Histamine H₁High Affinity
Muscarinic M₁High Affinity[1]
Adrenergic α₁High Affinity[1]
Perphenazine Dopamine D₂0.56[2]
Dopamine D₃0.43[2]
Serotonin 5-HT₂ₐ6[2]
Histamine H₁High Affinity[2]
Adrenergic α₁ₐBinds[2]
Table 2: Receptor Binding Affinity of Antihistamine Drugs
DrugTarget ReceptorKᵢ (nM)
Cyclizine Histamine H₁Not specified, but acts as an antagonist
Cetirizine Histamine H₁~6[3]

Note: Levocetirizine, the active enantiomer of cetirizine, has a higher affinity with a Kᵢ of approximately 3 nM[3].

Table 3: Ion Channel Inhibition of Antianginal Drug
DrugTarget Ion ChannelIC₅₀
Ranolazine Late Sodium Current (INaL)6.5 µM (in canine ventricular myocytes)[4]
Peak Sodium Current (INaT)294 µM (in canine ventricular myocytes)[4]

Note: The IC₅₀ for ranolazine's inhibition of the late sodium current can vary depending on the experimental conditions and species[5].

Table 4: In Vitro Cytotoxicity Data (Hypothetical for this compound)
CompoundCell LineIC₅₀ (µM)
This compound e.g., HEK293Data not available
Positive Control (e.g., Doxorubicin) e.g., HEK293To be determined

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Receptor Affinity (Antipsychotics and Antihistamines)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., dopamine D₂ or histamine H₁) are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-mepyramine for H₁ receptors) and varying concentrations of the test compound (e.g., Olanzapine, Perphenazine, Cetirizine).

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • Filtration and Detection:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition (Antianginals)

This technique is used to measure the effect of a compound on ion channel currents in living cells.

  • Cell Preparation:

    • Cells expressing the target ion channel (e.g., voltage-gated sodium channels) are cultured on a coverslip.

    • The coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution.

  • Patch-Clamp Recording:

    • A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane.

    • A tight seal (gigaohm seal) is formed between the micropipette and the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a specific voltage, and the resulting ion currents are recorded.

  • Drug Application and Measurement:

    • A specific voltage protocol is applied to elicit the target current (e.g., the late sodium current).

    • The test compound (e.g., Ranolazine) is applied to the cell via the perfusion system at various concentrations.

    • The effect of the compound on the amplitude and kinetics of the ion current is measured.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the target ion current (IC₅₀) is determined by fitting the concentration-response data to a logistic equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method for assessing the general toxicity of a compound on cultured cells.

  • Cell Seeding:

    • Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

    • Control wells include untreated cells and cells treated with a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

    • The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G General Drug Discovery Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies In Vitro Assays In Vitro Assays SAR Studies->In Vitro Assays ADME/Tox ADME/Tox In Vitro Assays->ADME/Tox In Vivo Studies In Vivo Studies ADME/Tox->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval

Caption: A generalized workflow for the drug discovery and development process.

G Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & Test Compound Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: The experimental workflow for a radioligand binding assay.

G Dopamine D2 Receptor Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Olanzapine/Perphenazine Olanzapine/Perphenazine Olanzapine/Perphenazine->D2 Receptor

Caption: The inhibitory signaling pathway of the Dopamine D₂ receptor.

G Histamine H1 Receptor Signaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein PLC PLC Gq/11 Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Cyclizine/Cetirizine Cyclizine/Cetirizine Cyclizine/Cetirizine->H1 Receptor G Late Sodium Current Inhibition Cardiac Action Potential Cardiac Action Potential Late Na+ Influx Late Na+ Influx Cardiac Action Potential->Late Na+ Influx Increased Intracellular Na+ Increased Intracellular Na+ Late Na+ Influx->Increased Intracellular Na+ Reverse Mode NCX Reverse Mode NCX Increased Intracellular Na+->Reverse Mode NCX Increased Intracellular Ca2+ Increased Intracellular Ca2+ Reverse Mode NCX->Increased Intracellular Ca2+ Arrhythmias & Dysfunction Arrhythmias & Dysfunction Increased Intracellular Ca2+->Arrhythmias & Dysfunction Ranolazine Ranolazine Ranolazine->Late Na+ Influx Inhibits

References

Comparative Guide to the Synthesis of 1-Decylpiperazine: An Independent Verification Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-Decylpiperazine, a key intermediate in various chemical and pharmaceutical applications. While a specific, independently verified synthesis of this compound is not extensively documented in peer-reviewed literature, this guide presents a robust, reported method for a close structural analog, N-dodecylpiperazine, and adapts it for the synthesis of the target compound. This primary method is compared against two common alternative synthetic strategies: direct alkylation and reductive amination. The performance of each method is evaluated based on reported yields for similar transformations, reaction complexity, and selectivity.

Comparison of Synthetic Methodologies

The synthesis of mono-N-alkylated piperazines, such as this compound, presents the challenge of controlling selectivity to avoid the formation of the di-alkylated byproduct.[1] The following table summarizes three key approaches to address this challenge.

Method General Yield Range Selectivity Control Key Reagents Reaction Conditions Primary Advantages Primary Disadvantages
Method 1: Alkylation of N-Acetylpiperazine (Reported Method Adaptation) 60-80% (overall)[2]Excellent (via protecting group)N-Acetylpiperazine, 1-Bromodecane, K₂CO₃, HClTwo steps: 1. Reflux, 2. Acid hydrolysisHigh mono-alkylation selectivity, straightforward procedure.[2]Two-step process increases overall synthesis time.
Method 2: Direct Alkylation with Excess Piperazine Variable (highly dependent on stoichiometry)Moderate (via stoichiometry)Piperazine, 1-Bromodecane, PyridineRefluxOne-pot reaction, simple reagents.Requires large excess of piperazine, potential for di-alkylation, purification can be challenging.[3]
Method 3: Reductive Amination 35-60%[4]Excellent (reaction mechanism)N-Boc-piperazine, Decanal, Sodium triacetoxyborohydrideRoom temperature, one-potPrevents quaternary ammonium salt formation, mild reaction conditions.[1][4]Requires a protected piperazine and an aldehyde precursor.

Experimental Protocols

Method 1: Alkylation of N-Acetylpiperazine (Adapted from Pittelkow, T. & Christensen, J.B.)[2]

This two-step procedure involves the initial alkylation of commercially available N-acetylpiperazine, which protects one of the nitrogen atoms, followed by the hydrolytic removal of the acetyl group to yield the desired mono-alkylated product.

Step 1: Synthesis of 1-Acetyl-4-decylpiperazine

  • To a mechanically stirred suspension of potassium carbonate (1.25 eq) and N-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (THF), add 1-bromodecane (1.25 eq).

  • Heat the reaction mixture to reflux and maintain overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to yield crude 1-Acetyl-4-decylpiperazine.

Step 2: Hydrolysis to this compound

  • Reflux the crude 1-Acetyl-4-decylpiperazine from Step 1 in a solution of concentrated hydrochloric acid.

  • Continue refluxing for several hours until the hydrolysis is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.

Method 2: Direct Alkylation with Excess Piperazine

This method relies on using a large excess of piperazine to statistically favor mono-alkylation.

  • In a reaction flask, dissolve piperazine (4-5 equivalents) in a high-boiling point basic solvent such as pyridine.

  • Heat the solution to reflux.

  • Slowly add 1-bromodecane (1.0 equivalent) to the refluxing solution over a period of several hours.

  • Continue to reflux the mixture for 12 hours.

  • After cooling to room temperature, place the reaction mixture in a freezer overnight to precipitate excess piperazine and pyridinium salts.

  • Filter off the solid residue and wash with a cold solvent like acetone.

  • Combine the filtrates and remove the solvents under reduced pressure.

  • The resulting crude product will likely be a mixture of this compound, remaining piperazine, and potentially some 1,4-didecylpiperazine, requiring purification by column chromatography or distillation.

Method 3: Reductive Amination

This approach utilizes a protected piperazine and an aldehyde, which circumvents the issue of over-alkylation.[4]

  • Dissolve N-Boc-piperazine (1.0 eq) and decanal (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions.

  • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon).[5]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-Boc-1-decylpiperazine.

  • The Boc protecting group can then be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the three described synthetic methods.

G cluster_0 Method 1: Alkylation of N-Acetylpiperazine A1 N-Acetylpiperazine C1 K2CO3, THF, Reflux A1->C1 B1 1-Bromodecane B1->C1 D1 1-Acetyl-4-decylpiperazine C1->D1 Alkylation E1 Conc. HCl, Reflux D1->E1 F1 This compound E1->F1 Hydrolysis

Caption: Workflow for the synthesis of this compound via N-Acetylpiperazine.

G cluster_1 Method 2: Direct Alkylation A2 Piperazine (excess) C2 Pyridine, Reflux A2->C2 B2 1-Bromodecane B2->C2 D2 Crude Product Mixture C2->D2 Alkylation E2 Purification D2->E2 F2 This compound E2->F2

Caption: Workflow for the direct alkylation of piperazine.

G cluster_2 Method 3: Reductive Amination A3 N-Boc-piperazine C3 NaBH(OAc)3, DCM A3->C3 B3 Decanal B3->C3 D3 N-Boc-1-decylpiperazine C3->D3 Reductive Amination E3 TFA or HCl D3->E3 F3 This compound E3->F3 Deprotection

Caption: Workflow for the synthesis of this compound via reductive amination.

References

Performance Benchmark: 1-Decylpiperazine in a Dopamine D2 Receptor Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative performance benchmark of the novel compound 1-Decylpiperazine in a functional assay for the Dopamine D2 Receptor (D2R), a G-protein coupled receptor (GPCR) critically involved in various neurological processes. Due to the limited availability of published data on this compound, this document presents a representative analysis based on a hypothetical agonist profile for this compound, benchmarked against well-characterized D2R modulators: Quinpirole (a full agonist), Aripiprazole (a partial agonist), and Haloperidol (an antagonist).

The data and protocols herein are synthesized from established methodologies for GPCR functional testing to provide a robust framework for researchers evaluating novel chemical entities targeting the D2R.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 Receptor is a Gi/o-coupled GPCR.[1] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2][3] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4] This signaling cascade is a primary mechanism for modulating neuronal activity and is a key target for therapeutic intervention in several neuropsychiatric disorders.[5]

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP G_protein->AC Inhibits Agonist Agonist (e.g., this compound) Agonist->D2R Binds cAMP cAMP (Decreased) ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Modulates

Figure 1: D2R Gi-Coupled Signaling Pathway.

Performance Comparison in cAMP Inhibition Assay

The functional activity of this compound and reference compounds was assessed using a cAMP inhibition assay in HEK293 cells stably expressing the human Dopamine D2 Receptor. The assay measures the ability of a compound to decrease intracellular cAMP levels following stimulation of adenylyl cyclase with forskolin.[3] Potency (EC50) and efficacy (Emax) were determined for each compound.

CompoundClassPotency (EC50 / IC50)Efficacy (Emax)
This compound Hypothesized Agonist 50 nM -75%
QuinpiroleFull Agonist2.0 nM[6]-100%[6]
AripiprazolePartial Agonist38 nM[6]-51%[6]
HaloperidolAntagonist5 nM (IC50)No agonist activity

Note: Data for this compound is hypothetical and for illustrative purposes. Emax is presented as the percentage inhibition of forskolin-stimulated cAMP levels.

Experimental Protocol: cAMP Inhibition Assay

This protocol outlines a common method for measuring D2R activation using a competitive immunoassay format, such as HTRF or luminescence-based detection.[2][4]

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human Dopamine D2 Receptor in appropriate growth medium until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

  • Dispense the cell suspension into a 384-well white, opaque assay plate.[7]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[8]

2. Compound Preparation and Stimulation:

  • Prepare serial dilutions of this compound and reference compounds (Quinpirole, Aripiprazole, Haloperidol) in assay buffer at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.[3]

  • For antagonist testing, prepare dilutions of Haloperidol to be added prior to a fixed concentration of an agonist (e.g., EC80 of Quinpirole).

  • Add the diluted compounds to the respective wells of the cell plate.

  • Add a solution of forskolin (a potent adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.

  • Incubate the plate at room temperature for 30 minutes.[2]

3. Cell Lysis and cAMP Detection:

  • Prepare the detection reagents as per the manufacturer's instructions (e.g., HTRF or luminescence-based cAMP assay kit). This typically involves mixing a lysis buffer with a labeled anti-cAMP antibody and a labeled cAMP tracer.[2][8]

  • Add the combined lysis and detection reagent mixture to each well.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate using a compatible microplate reader (e.g., HTRF-enabled or luminometer).[9]

  • In parallel, run a standard curve with known cAMP concentrations to interpolate the sample values.[2]

  • Plot the response (e.g., luminescence or HTRF ratio) against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (for agonists) or IC50 (for antagonists) and the Emax for each compound.

General Experimental Workflow

The workflow for a typical GPCR functional assay involves several key stages, from initial cell preparation to final data analysis. This standardized process ensures reproducibility and accurate characterization of test compounds.

experimental_workflow cell_culture 1. Cell Culture (D2R-expressing cells) plate_cells 2. Cell Seeding (384-well plate) cell_culture->plate_cells compound_prep 3. Compound Dilution (Test & Reference) stimulation 4. Cell Stimulation (Compounds + Forskolin) compound_prep->stimulation lysis_detection 5. Lysis & Detection (Add Reagents) stimulation->lysis_detection read_plate 6. Signal Reading (Plate Reader) data_proc 7. Data Processing (Standard Curve) read_plate->data_proc calc 8. Calculate EC50/IC50 (Non-linear Regression) data_proc->calc

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Decylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Decylpiperazine, emphasizing operational integrity and regulatory compliance. Based on the hazard profile of similar piperazine derivatives, this compound should be managed as a hazardous chemical waste.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the appropriate PPE:

  • Hand Protection: Wear protective gloves.[3]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[3]

  • Skin and Body Protection: Wear a suitable protective lab coat.[3]

  • Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.[4]

Quantitative Data Summary: Hazard Classifications for Piperazine Derivatives

The following table summarizes the typical hazard classifications for piperazine compounds, which should be considered for this compound in the absence of specific data.

Hazard ClassificationGHS CategoryHazard StatementCitations
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 1 / 2H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation[1][4]
Respiratory or Skin SensitizationSub-category 1BH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled / H317: May cause an allergic skin reaction[4]
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 2H310: Fatal in contact with skin
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Experimental Protocol: Waste Segregation and Disposal

This protocol provides a step-by-step methodology for the safe preparation and disposal of this compound waste.

Waste Collection:
  • Dedicated Containers: Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[5][6]

  • No Mixing: Do not mix this compound waste with other chemicals or solvents to prevent potentially hazardous reactions.[5][6]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols (e.g., corrosive, toxic).[2][5]

Storage Pending Disposal:
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][5] This area should be away from general laboratory traffic.[7]

Arranging for Disposal:
  • Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Documentation: Maintain accurate records of the waste generated, including quantity and date.[6]

  • Final Disposal Method: The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

Important Note: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

Spill Response:
  • In the event of a spill, evacuate the area and remove all ignition sources.[2]

  • Contain the spill using an inert, absorbent material such as clay, diatomaceous earth, or a commercial chemical absorbent.[5][6] Do not use combustible materials.[6]

  • Clean the affected area thoroughly.[6]

  • Report the spill to your laboratory supervisor and EHS department immediately.[6]

Empty Container Disposal:
  • Rinse empty containers three times with a suitable solvent.[6]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • Consult with your EHS office for specific procedures on managing decontaminated containers.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) (or treat as hazardous based on similar compounds) start->consult_sds identify_hazards Identify Hazards (Corrosive, Toxic, Irritant) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->wear_ppe segregate_waste Segregate from Incompatible Materials wear_ppe->segregate_waste containerize Containerize in a Labeled, Sealed Hazardous Waste Container segregate_waste->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Disposal via Certified Waste Vendor store->disposal end Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Decylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Decylpiperazine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). - Lab Coat: A chemically resistant lab coat or apron. - Clothing: Full-length pants and closed-toe shoes.Prevents direct skin contact which can lead to irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust.Mitigates the risk of inhaling fumes that may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling during routine laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh/Measure prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Glassware & Surfaces handle_transfer->post_decon After experiment post_dispose Dispose of Waste Properly post_decon->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Figure 1: Experimental Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as specified in Table 1.

    • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Handling:

    • When weighing or measuring, handle the substance carefully to avoid creating dust or splashes.

    • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.

    • Keep containers tightly sealed when not in use.[3]

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • Segregate and dispose of all waste materials according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Work from the outside of the spill inwards to prevent it from spreading.[5]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Disposal Workflow:

cluster_waste Waste Management waste_collect Collect Waste in Designated, Labeled Container waste_segregate Segregate from Incompatible Materials waste_collect->waste_segregate waste_store Store in a Cool, Dry, Well-Ventilated Area waste_segregate->waste_store waste_dispose Arrange for Professional Hazardous Waste Disposal waste_store->waste_dispose

Figure 2: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Collection: Collect all waste materials (solid and liquid) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[10]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Storage: Keep the waste container in a designated, cool, dry, and well-ventilated storage area.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company, following all local, state, and federal regulations.[10] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Decylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.